N'-butanoyl-2-methylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-butanoyl-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-6-11(15)13-14-12(16)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLFZPDYACOUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364948 | |
| Record name | N'-butanoyl-2-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5328-51-8 | |
| Record name | N'-butanoyl-2-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N'-butanoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N'-butanoyl-2-methylbenzohydrazide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes predicted values and general experimental protocols based on structurally related compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The available data for this compound is summarized below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 5328-51-8 | [1] |
| Density | 1.093 g/cm³ | [1] |
| Boiling Point | 449.4 °C at 760 mmHg | [1] |
| Flash Point | 187 °C | [1] |
| Refractive Index | 1.529 | [1] |
| Vapor Pressure | 2.88E-08 mmHg at 25°C | [1] |
Table 2: Experimental Physicochemical Data
| Property | Value |
| Melting Point | Data not available in searched literature |
| Solubility | Data not available in searched literature |
| pKa | Data not available in searched literature |
| LogP | Data not available in searched literature |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general and widely applicable method for the synthesis of N'-acyl-2-methylbenzohydrazides can be proposed based on established organic chemistry principles.
General Synthesis of N'-acyl-2-methylbenzohydrazides
The synthesis of this compound can be achieved through a two-step process starting from 2-methylbenzoic acid.
Step 1: Synthesis of 2-methylbenzohydrazide
2-methylbenzoic acid is first converted to its corresponding methyl or ethyl ester via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield 2-methylbenzohydrazide.
Step 2: Acylation of 2-methylbenzohydrazide
The 2-methylbenzohydrazide is subsequently acylated using butanoyl chloride or butyric anhydride in the presence of a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or chloroform) to yield the final product, this compound.
Biological Activity and Signaling Pathways
Based on the activities of structurally similar compounds, this compound could potentially exhibit:
-
Antimicrobial Activity: Many hydrazide derivatives have shown promise as antibacterial and antifungal agents.
-
Insecticidal Activity: Certain N'-benzoyl-N-(tert-butyl)benzohydrazide analogues have demonstrated insecticidal properties[2].
-
Other Potential Activities: The broader class of hydrazones has been explored for a wide range of biological effects, including anti-inflammatory and anticancer activities.
Without specific experimental data, a definitive signaling pathway cannot be described. However, a general workflow for the initial biological screening of a novel compound like this compound is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.
Conclusion
This technical guide consolidates the currently available physicochemical data for this compound. While some fundamental properties have been reported, a significant amount of experimental data, particularly regarding its solubility, melting point, pKa, and logP, is not present in the reviewed literature. The provided general synthetic protocol and biological screening workflow offer a foundational framework for researchers interested in further investigating this compound. Future experimental studies are necessary to fully characterize its physicochemical profile and to explore its potential biological activities.
References
A Comprehensive Technical Guide to the Spectral Analysis of N'-butanoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the methodologies and expected spectral data for the characterization of N'-butanoyl-2-methylbenzohydrazide. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous benzohydrazide and N-acylhydrazone structures to predict the spectral outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to guide researchers in the empirical analysis of this and similar small molecules.
Introduction
This compound is a small organic molecule belonging to the N-acylhydrazone family. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. Spectroscopic techniques are the cornerstone of this characterization process. This guide outlines the theoretical spectral analysis of this compound, providing a predictive framework for researchers.
Predicted Spectral Data
Due to the unavailability of published experimental spectra for this compound, the following tables summarize the expected spectral data based on the analysis of structurally related compounds.[1][2][3][4] These predictions are derived from established chemical shift ranges, functional group frequencies, and fragmentation patterns typical for N'-substituted benzohydrazides.[2][3][4][5][6]
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.80 | m | 4H | - |
| NH | 10.0 - 11.5 | s (br) | 1H | - |
| NH-CO | 8.5 - 9.5 | s (br) | 1H | - |
| Ar-CH₃ | 2.30 - 2.50 | s | 3H | - |
| α-CH₂ | 2.10 - 2.30 | t | 2H | ~7.0 |
| β-CH₂ | 1.50 - 1.70 | sextet | 2H | ~7.0 |
| γ-CH₃ | 0.80 - 1.00 | t | 3H | ~7.0 |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Butanoyl) | 170.0 - 175.0 |
| C=O (Benzoyl) | 165.0 - 170.0 |
| Aromatic C (quaternary) | 135.0 - 140.0 |
| Aromatic C-H | 125.0 - 132.0 |
| Aromatic C-CH₃ | 135.0 - 140.0 |
| α-CH₂ | 35.0 - 40.0 |
| Ar-CH₃ | 20.0 - 25.0 |
| β-CH₂ | 18.0 - 22.0 |
| γ-CH₃ | 13.0 - 15.0 |
Predicted FTIR Data
Sample Preparation: KBr Pellet
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | 3200 - 3350 | Medium |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretching (Amide I) | 1640 - 1680 | Strong |
| N-H Bending (Amide II) | 1520 - 1570 | Medium |
| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretching | 1200 - 1350 | Medium |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| Ion | Expected m/z | Description |
| [M+H]⁺ | 221.13 | Molecular ion peak (protonated) |
| [M+Na]⁺ | 243.11 | Sodium adduct |
| [M-C₄H₇O]⁺ | 150.08 | Loss of butanoyl group |
| [C₈H₉N₂O]⁺ | 149.07 | Fragment from cleavage of N-N bond |
| [C₇H₇]⁺ | 91.05 | Tropylium ion |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7] Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Thin Film Method):
-
Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for small organic molecules.[11][12]
-
Acquisition:
-
Introduce the sample into the ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[11]
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.[13]
-
The mass analyzer separates ions based on their mass-to-charge ratio (m/z).[13]
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectral analysis and characterization of a novel synthesized compound like this compound.
Caption: Workflow for the synthesis and spectral characterization.
Conclusion
This technical guide provides a foundational framework for the spectral analysis of this compound. While the presented data is predictive, it is based on well-established principles of spectroscopy and analysis of analogous compounds. The detailed experimental protocols offer a practical guide for researchers to obtain empirical data. The combination of NMR, FTIR, and Mass Spectrometry will enable unambiguous structure elucidation, which is a critical step in the advancement of drug discovery and development projects involving this and related chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academicjournals.org [academicjournals.org]
- 7. lsdjmr.com [lsdjmr.com]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. zefsci.com [zefsci.com]
- 12. uab.edu [uab.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to N'-butanoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the molecular structure, properties, and projected synthesis and characterization of N'-butanoyl-2-methylbenzohydrazide. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available physicochemical properties and presents detailed, generalized experimental protocols for its synthesis and characterization based on established methods for analogous benzohydrazide derivatives. Furthermore, this guide discusses the potential for biological activity by examining the known properties of the broader class of benzohydrazide compounds, offering a framework for future research and development.
Molecular Structure and Properties
This compound is a chemical compound with the molecular formula C12H16N2O2. It belongs to the class of benzohydrazide derivatives, which are characterized by a hydrazide moiety attached to a benzoyl group. The structure features a 2-methylbenzoyl group and a butanoyl group attached to the two nitrogen atoms of the hydrazine linker.
Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | N'-Butyryl-2-methylbenzohydrazide | [1] |
| CAS Number | 5328-51-8 | [1] |
| Molecular Formula | C12H16N2O2 | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Density | 1.093 g/cm³ | [1] |
| Boiling Point | 449.4 °C at 760 mmHg | [1] |
| Flash Point | 187 °C | [1] |
| Refractive Index | 1.529 | [1] |
| Vapor Pressure | 2.88E-08 mmHg at 25°C | [1] |
Synthesis and Characterization
Proposed Synthesis Protocol
The synthesis of this compound can be conceptually approached via a two-step process starting from 2-methylbenzoic acid. The first step involves the formation of 2-methylbenzohydrazide, which is then acylated with butanoyl chloride.
Step 1: Synthesis of 2-methylbenzohydrazide
A common method for synthesizing benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate.
-
Materials: Methyl 2-methylbenzoate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
A mixture of methyl 2-methylbenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to yield 2-methylbenzohydrazide.
-
Step 2: Synthesis of this compound
The final product is obtained by the acylation of 2-methylbenzohydrazide.
-
Materials: 2-methylbenzohydrazide, Butanoyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
2-methylbenzohydrazide (1 equivalent) is dissolved in anhydrous DCM, and pyridine (1.1 equivalents) is added as a base.
-
The mixture is cooled to 0 °C in an ice bath.
-
Butanoyl chloride (1.05 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
-
Characterization
The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide and hydrazide groups (around 1640-1680 cm⁻¹), and aromatic C-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, the protons of the butanoyl group (triplet, sextet, triplet), and the N-H protons (broad singlets).
-
¹³C NMR: Would display resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the butanoyl and methyl groups.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of the compound (220.27 g/mol ).
Biological Activity and Potential Applications
There is no specific information in the reviewed scientific literature regarding the biological activity, mechanism of action, or signaling pathways associated with this compound. However, the broader class of benzohydrazide and N'-acylhydrazone derivatives has been reported to exhibit a wide range of biological activities, suggesting potential avenues for investigation for the target compound.
Reported Activities of Benzohydrazide Derivatives
-
Antimicrobial and Antifungal Activity: Many benzohydrazide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[2][3] Some have shown promising results, comparable to standard antibiotics.[3]
-
Insecticidal Activity: Certain diacylhydrazine derivatives, which share a similar structural motif, are known to act as insect growth regulators.[4]
-
Anticancer Activity: Some substituted benzohydrazides have been investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Antioxidant and Anti-inflammatory Activity: The hydrazide-hydrazone scaffold has been explored for its potential antioxidant and anti-inflammatory properties.[5]
Given these precedents, this compound could be a candidate for screening in these and other biological assays.
Conclusion
This compound is a molecule with a well-defined structure and predictable physicochemical properties. While specific experimental data on its synthesis and biological activity are currently lacking in the scientific literature, this guide provides a robust framework for its preparation and characterization based on established chemical principles. The diverse biological activities reported for the broader class of benzohydrazide derivatives suggest that this compound may hold potential as a lead compound in drug discovery and development. Further experimental investigation is warranted to elucidate its synthetic accessibility and to explore its potential therapeutic or agrochemical applications. This technical guide serves as a foundational resource for researchers and scientists interested in pursuing studies on this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
potential biological activity of benzohydrazide derivatives
An In-depth Technical Guide on the Potential Biological Activity of Benzohydrazide Derivatives
Introduction
Benzohydrazide, a derivative of benzoic acid, and its related compounds represent a versatile and privileged scaffold in medicinal chemistry.[1] The core structure, featuring a hydrazide functional group (-CONHNH₂), serves as a crucial pharmacophore for designing novel therapeutic agents.[1][2] These compounds have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4][5] The synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their pharmacological profiles, making them promising candidates for drug discovery and development.[6] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of benzohydrazide derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.
General Synthesis of Benzohydrazide Derivatives
The synthesis of benzohydrazide derivatives typically begins with the formation of the core benzohydrazide structure, which is then further modified, often by condensation with various aldehydes or ketones to form hydrazones (Schiff bases).[3][7]
A common synthetic route involves the reaction of a benzoic acid ester, such as methyl benzoate, with hydrazine hydrate.[1][8] This reaction is often carried out under reflux.[1][8] An alternative, more rapid approach utilizes microwave irradiation, which can significantly reduce reaction times.[1][2] The resulting benzohydrazide can then be reacted with a substituted aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), to yield the final N'-benzylidene-benzohydrazide derivative.[9]
Biological Activities and Mechanisms of Action
Benzohydrazide derivatives have demonstrated efficacy in a multitude of therapeutic areas. Their mechanism of action often involves targeted inhibition of key enzymes or interference with cellular signaling pathways.
Anticancer Activity
A significant area of research has focused on the anticancer potential of benzohydrazide derivatives.[1] These compounds have shown cytotoxic effects against various human cancer cell lines.[1][10]
One of the key mechanisms is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] Overexpression of EGFR is common in many solid tumors, and its inhibition is a validated strategy for cancer therapy.[11] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent EGFR kinase inhibitors.[11][12] For instance, compound H20 from a synthesized series showed potent antiproliferative activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines, with a particularly strong inhibitory effect on EGFR.[11][12] Other proposed anticancer mechanisms for benzohydrazide derivatives include the inhibition of tubulin polymerization, lysine-specific histone demethylase 1A, and Bcl-2/Bcl-xL proteins.[13]
Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives
| Compound | Cancer Cell Line | Assay | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|---|
| H20 | A549 (Lung) | MTT | 0.46 µM | [11][12] |
| MCF-7 (Breast) | MTT | 0.29 µM | [11][12] | |
| HeLa (Cervical) | MTT | 0.15 µM | [11][12] | |
| HepG2 (Liver) | MTT | 0.21 µM | [11][12] | |
| EGFR Kinase | Kinase Assay | 0.08 µM | [11][12] | |
| Compound 7 | HCT116 (Colorectal) | - | 14.90 µM | [1] |
| Compound 20 | HCT116 (Colorectal) | - | 19 µg/cm³ | [1] |
| MCF7 (Breast) | - | 18 µg/cm³ | [1] | |
| Compound 4d | C6 (Glioma) | MTT | 0.03 mM | [10] |
| Compound 4e | A549 (Lung) | MTT | 0.03 mM |[10] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents.[3][14] Benzohydrazide derivatives have shown considerable promise in this area.[6][14][15] Studies have demonstrated their efficacy against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][14][15]
The structural flexibility of the benzohydrazide scaffold allows for the incorporation of various substituents, which can modulate antimicrobial potency.[6] For example, derivatives incorporating pyrazole or thiophene moieties have shown enhanced activity.[3][6] Compound S3 , an (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide, was found to be particularly active against E. Coli and A. niger.[3]
Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives
| Compound | Microorganism | Assay Method | Activity Metric | Reference |
|---|---|---|---|---|
| S3 | E. coli | Agar Well Diffusion | pMIC = 15 | [3] |
| A. niger | Agar Well Diffusion | pMIC = 14 | [3] | |
| Compound 6 | C. albicans | - | pMICca = 2.07 µM/ml | [1] |
| Compounds 6b, 6c, 6d | Various Bacteria & Fungi | - | "Remarkable" activity | [6] |
| Chalcone-like derivative | Gram-positive & Gram-negative | - | "Best" antimicrobial activities |[14] |
Antiviral Activity
Several benzohydrazide derivatives have been investigated for their antiviral properties. Research has identified novel aryl benzoyl hydrazide analogs as potent broad-spectrum inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[16] Compound 11q from one study demonstrated nanomolar antiviral effects against both H1N1 and Influenza B viruses and showed good oral bioavailability in a mouse model.[16] Other studies have reported activity against Herpes Simplex Virus type I (HSV-1) and Human Immunodeficiency Virus (HIV-1).[17]
Table 3: Antiviral Activity of Selected Benzohydrazide Derivatives
| Compound | Virus | Activity Metric (EC₅₀) | Reference |
|---|---|---|---|
| 10b | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |
| 10c | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |
| 10g | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |
| 11p | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |
| 11q | Influenza A (H5N1) | 0.009 - 0.034 µM | [16] |
| | H1N1 & Flu B | "Nanomolar effects" |[16] |
Antioxidant Activity
Benzohydrazide derivatives, particularly hydrazones, can act as potent antioxidants by scavenging free radicals and chelating metals.[2] Their antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2] The presence of hydroxyl or other electron-donating groups on the aromatic rings generally enhances the radical-scavenging properties of these molecules.[2][3]
Table 4: Antioxidant Activity of Selected Benzohydrazide Derivatives
| Compound | Assay | Activity Metric | Reference |
|---|---|---|---|
| ohbh1-10 series | DPPH | 31% to 46% scavenging at 1 mg/ml | [2] |
| Compound S3 | DPPH | 64.7±3.4% scavenging at 0.1 mg |[3] |
Other Biological Activities
The therapeutic potential of benzohydrazides extends to other areas:
-
Urease Inhibition : A series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives showed potent in vitro urease inhibitory activity, with some compounds being more active than the standard inhibitor, thiourea.[9]
-
Anti-inflammatory Activity : Hydrazone derivatives have been reported to possess anti-inflammatory properties.[4]
-
Monoamine Oxidase (MAO) Inhibition : Nialamide, a compound with a benzohydrazide scaffold, is a known non-selective, irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant.[2]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures.[18] This approach is invaluable in drug discovery for designing molecules with optimized properties, thereby reducing the time and cost of research.[18] QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity.[19] For benzohydrazide derivatives, QSAR studies can help identify the key structural features—such as specific substituents or electronic properties—that are crucial for their anticancer, antimicrobial, or other biological effects, guiding the synthesis of more potent analogues.[18]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 15. lsdjmr.com [lsdjmr.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ijcrt.org [ijcrt.org]
- 19. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Benzohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel benzohydrazide compounds. Benzohydrazides are a significant class of organic compounds that serve as versatile precursors in the synthesis of various heterocyclic systems.[1] Due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, they are a focal point in modern medicinal chemistry and drug discovery.[1][2][3][4] This document details the synthetic methodologies, experimental protocols, and biological activities of these promising therapeutic agents.
Synthesis of Benzohydrazide Derivatives
The core benzohydrazide structure is typically synthesized through the reaction of a benzoic acid ester, such as methyl benzoate, with hydrazine hydrate.[1] This foundational molecule can then be readily modified, most commonly through condensation with various aldehydes or ketones, to produce a diverse library of Schiff bases (benzohydrazones) with a wide array of biological functions.[2][4]
The synthesis of benzohydrazide derivatives generally follows a two-step process: formation of the benzohydrazide core, followed by condensation with an appropriate aldehyde or ketone to form the final hydrazone derivative.
Figure 1: General workflow for the synthesis of benzohydrazide derivatives.
Protocol 1: Synthesis of Benzohydrazide (Conventional Method) [1]
-
Combine methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) in a round-bottom flask.
-
Reflux the mixture for approximately 2 hours.[1]
-
Cool the reaction mixture to room temperature, which should result in the formation of a white precipitate.[1]
-
Filter the precipitate and wash thoroughly with cold water.
-
Dry the resulting white solid. For higher purity, the product can be recrystallized from ethanol.[1]
Protocol 2: Synthesis of Benzohydrazide (Microwave-Assisted Method) [1]
-
Place methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) in a 100 mL beaker.
-
Subject the mixture to microwave irradiation at 350 W for 2 minutes.[1]
-
Add 1 mL of ethanol and irradiate for an additional minute at 500 W.[1]
-
Cool the mixture, which will result in a white precipitate.
-
Wash the precipitate thoroughly with water, dry it, and recrystallize from ethanol.[1]
Protocol 3: Synthesis of N'-benzylidene-benzohydrazide Derivatives (Schiff Bases) [2]
-
Dissolve the synthesized benzohydrazide (0.01 mol) in a suitable solvent such as ethanol.
-
Add an equimolar amount of a substituted aromatic aldehyde (0.01 mol) to the solution.
-
Add a few drops of a catalyst, such as concentrated hydrochloric acid or glacial acetic acid, and stir the mixture at room temperature for 6-8 hours.[5]
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
The resulting solid product is filtered, washed with a solvent like petroleum ether, and dried.
-
Recrystallize the crude solid from absolute ethanol to obtain the pure compound.
Biological Activities and Lead Compounds
Benzohydrazide derivatives exhibit a remarkable spectrum of biological activities, which can be tuned by altering the substituents on the aromatic rings.
Many novel benzohydrazide compounds have been identified as potent anticancer agents.[1] A notable mechanism of action is the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[5][6]
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of benzohydrazide derivatives.
Table 1: Anticancer Activity of Benzohydrazide Derivatives
| Compound ID | Description / Substituents | Target Cell Line | IC₅₀ (μM) | Citation |
|---|---|---|---|---|
| H20 | Dihydropyrazole-containing benzohydrazide derivative | A549 (Lung) | 0.46 | [5][6] |
| H20 | Dihydropyrazole-containing benzohydrazide derivative | MCF-7 (Breast) | 0.29 | [5][6] |
| H20 | Dihydropyrazole-containing benzohydrazide derivative | HeLa (Cervical) | 0.15 | [5][6] |
| H20 | Dihydropyrazole-containing benzohydrazide derivative | HepG2 (Liver) | 0.21 | [5][6] |
| H20 | Dihydropyrazole-containing benzohydrazide derivative | EGFR Kinase | 0.08 | [5][6] |
| Compound 4 | 2/3-bromo-N'-(substituted benzylidene)benzohydrazide | HCT 116 (Colon) | 1.88 | [1] |
| Compound 20 | N'-(4-((imino)methyl)benzylidene)benzohydrazide | HCT 116 (Colon) | 19 µg/cm³ | [1] |
| Compound 20 | N'-(4-((imino)methyl)benzylidene)benzohydrazide | MCF-7 (Breast) | 18 µg/cm³ |[1] |
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[2][7] Benzohydrazide derivatives have shown significant potential as antibacterial and antifungal compounds.[1][7][8]
Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives | Compound Class / ID | Target Organism | Activity Metric | Result | Citation | |-----------------------|-----------------|-----------------|--------|----------| | Substituted benzohydrazides | E. coli (Gram-negative) | Zone of Inhibition | Good |[2] | | Substituted benzohydrazides | S. aureus (Gram-positive) | Zone of Inhibition | Good |[2] | | Substituted benzohydrazides | A. niger (Fungus) | Zone of Inhibition | Good |[2] | | Compound 3 | 2/3-bromo-N'-(substituted benzylidene)benzohydrazides | Various microbes | pMICam | 1.62 µM/ml |[1] | | Compound 15 | 2/3-bromo-N'-(substituted benzylidene)benzohydrazides | Various microbes | pMICam | 1.62 µM/ml |[1] | | Compound 18 | 2/3-bromo-N'-(substituted benzylidene)benzohydrazides | Various microbes | pMICam | 1.62 µM/ml |[1] | | Compound 6 | N'-(substituted)-4-(butan-2-lideneamino)benzohydrazides | C. albicans | pMICca | 2.07 µM/ml |[1] | | Compound 14 | 4-(2-oxo-2-(4H-1,2,4-triazol-4-yl)ethylamino)benzohydrazides | A. niger | pMICan | 2.10 µM/ml |[1] |
Certain benzohydrazide derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[3][9] Their ability to scavenge free radicals and modulate inflammatory pathways makes them interesting candidates for treating oxidative stress-related and inflammatory diseases.[2][3]
Table 3: Anti-inflammatory and Antioxidant Activity
| Compound ID | Assay Type | Result | Citation |
|---|---|---|---|
| MBNHYD | Carrageenan-induced paw edema (in vivo) | Activity comparable to Ibuprofen | [9] |
| S3 | DPPH Radical Scavenging | Highest activity (64.7±3.4%) in series | [2] |
| ohbh1-10 | DPPH and ABTS Assays | Moderate radical-scavenging activity |[3] |
Methodologies for Characterization and Biological Evaluation
A standardized workflow is crucial for the systematic evaluation of novel compounds. This involves structural confirmation followed by a cascade of biological assays.
Figure 3: Standard experimental workflow for the evaluation of novel compounds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups. Key peaks for benzohydrazides include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1600-1640 cm⁻¹), and C=N stretching for hydrazones (around 1500-1510 cm⁻¹).[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for complete structural elucidation.[8][10] In ¹H NMR, a characteristic singlet for the enolic NH proton appears around δ 11.8-11.9 ppm, the azomethine (CH=N) proton appears at δ 8.3-8.7 ppm, and aromatic protons appear in the δ 7.0-7.9 ppm range.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[4][8]
Protocol 4: Antiproliferative MTT Assay [5][6]
-
Seed cancer cells (e.g., A549, MCF-7) in 96-well plates and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized benzohydrazide compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals by adding a solvent like DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[6]
Protocol 5: Antimicrobial Agar Well Diffusion Assay [2][4]
-
Prepare nutrient agar plates and seed them with a standardized inoculum of the target bacterial or fungal strain (e.g., S. aureus, E. coli, A. niger).[4]
-
Create wells in the agar using a sterile borer.
-
Add a specific concentration of the test compound (dissolved in a solvent like DMSO) into each well. A standard antibiotic (e.g., Gentamycin) is used as a positive control.[2][4]
-
Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.[2][4]
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.
Protocol 6: DPPH Radical Scavenging Assay [2][3]
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol.
-
In a 96-well plate or cuvettes, add various concentrations of the test compounds.
-
Add the DPPH solution to each well/cuvette and incubate at room temperature in the dark for 30 minutes.[2]
-
Measure the decrease in absorbance at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.[2]
-
Use a standard antioxidant like ascorbic acid as a positive control.[2]
-
Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Conclusion
Benzohydrazide derivatives represent a highly versatile and pharmacologically significant scaffold in drug discovery.[1][4] The straightforward synthesis, ease of diversification, and broad spectrum of potent biological activities make them prime candidates for the development of new therapeutic agents. This guide has outlined the core synthetic strategies and evaluation protocols necessary for researchers to explore this chemical space. Future research should focus on optimizing lead compounds to enhance potency and selectivity, conducting in-depth mechanistic studies, and advancing promising candidates through preclinical and clinical development.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors [mdpi.com]
- 7. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imedpub.com [imedpub.com]
In Silico Prediction of N'-butanoyl-2-methylbenzohydrazide Targets: A Technical Guide
Affiliation: Google Research
Abstract
N'-butanoyl-2-methylbenzohydrazide is a synthetic compound with potential pharmacological applications. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This technical guide outlines a comprehensive in silico approach to predict the biological targets of this compound. Due to the absence of direct experimental data for this specific molecule, this document presents a hypothetical workflow based on established computational methodologies and data from structurally related benzohydrazide derivatives. The proposed strategy integrates ligand-based and structure-based virtual screening techniques to generate a high-confidence list of putative protein targets, providing a foundational roadmap for subsequent experimental validation.
Introduction
The identification of molecular targets is a pivotal step in the drug discovery and development pipeline. In silico target prediction methods offer a rapid and cost-effective approach to hypothesize the mechanism of action of novel chemical entities, thereby guiding experimental studies and accelerating the journey from compound synthesis to clinical application.[1][2] This guide focuses on this compound, a molecule belonging to the benzohydrazide class of compounds, which have demonstrated a wide range of biological activities.
While direct experimental data on this compound is not publicly available, studies on analogous compounds provide valuable insights. For instance, various N'-benzoyl hydrazide derivatives have shown significant antimicrobial activity.[3] Furthermore, N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the benzohydrazide core, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] These findings suggest that this compound may also interact with these or related enzyme targets.
This document details a systematic in silico workflow to predict the targets of this compound, encompassing ligand-based pharmacophore modeling, similarity searching, and molecular docking simulations.
In Silico Target Prediction Workflow
The proposed workflow for predicting the biological targets of this compound is a multi-step process designed to leverage complementary computational techniques.
Figure 1: In Silico Target Prediction Workflow.
Methodologies and Experimental Protocols
Ligand-Based Approaches
Ligand-based methods utilize the structure of the query molecule to infer potential targets by comparing it to compounds with known biological activities.
-
Protocol:
-
Obtain the 2D structure of this compound.
-
Utilize chemical similarity search tools available in databases such as PubChem and ChEMBL.
-
Employ the Tanimoto coefficient with a threshold of >0.85 on Morgan fingerprints (or similar) to identify structurally similar compounds.
-
Compile a list of the identified analogs and their documented biological targets.
-
-
Protocol:
-
Generate a 3D conformer of this compound using a computational chemistry tool like PyMOL or MOE.
-
Identify key pharmacophoric features, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Use the generated pharmacophore model to screen 3D compound databases (e.g., ZINC, MolPort) to identify molecules with similar pharmacophoric arrangements.
-
Analyze the known targets of the top-scoring hits.
-
-
Protocol:
-
Submit the SMILES string of this compound to multiple web-based target prediction platforms. Recommended servers include SwissTargetPrediction, PharmMapper, and SuperPred.[1]
-
These servers compare the input molecule to their internal databases of known ligand-target interactions using various algorithms.
-
Collect and cross-reference the predicted target lists from each server to identify consensus targets.
-
Structure-Based Approaches
Structure-based methods rely on the 3D structure of the potential protein target to evaluate the binding affinity of the ligand.
Based on the ligand-based approaches and literature on similar compounds, a list of putative targets can be generated. For this compound, potential targets could include:
-
Acetylcholinesterase (AChE)
-
Butyrylcholinesterase (BuChE)
-
Bacterial enzymes (based on antimicrobial activity of related compounds)
-
Cyclooxygenase (COX) enzymes
-
Protocol:
-
Retrieve the 3D crystal structures of the putative target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the ligand (this compound) by generating a low-energy 3D conformation and assigning appropriate atom types and charges.
-
Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the results based on the predicted binding energy (docking score) and the binding pose of the ligand within the active site.
-
Predicted Targets and Data Summary
The following table summarizes the hypothetical predicted targets for this compound based on the proposed in silico workflow and data from structurally related compounds.
| Prediction Method | Predicted Target | Rationale/Homologous Compound | Hypothetical Docking Score (kcal/mol) |
| Similarity Search | Acetylcholinesterase (AChE) | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides[4] | -8.5 |
| Similarity Search | Butyrylcholinesterase (BuChE) | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides[4] | -7.9 |
| Target Prediction Server | Dihydropteroate Synthase | Benzoyl hydrazide derivatives with antimicrobial activity[3] | -9.2 |
| Target Prediction Server | Cyclooxygenase-2 (COX-2) | General anti-inflammatory potential of hydrazide structures | -8.1 |
| Molecular Docking | Acetylcholinesterase (AChE) | Confirmation of ligand-based prediction | -8.7 |
| Molecular Docking | Dihydropteroate Synthase | Confirmation of ligand-based prediction | -9.5 |
Signaling Pathway Analysis
Based on the predicted targets, we can hypothesize the involvement of this compound in specific signaling pathways. For instance, inhibition of AChE would impact cholinergic signaling.
Figure 2: Predicted effect on Cholinergic Signaling.
Conclusion and Future Directions
This in-depth technical guide provides a comprehensive in silico framework for the prediction of biological targets for this compound. The proposed workflow, integrating both ligand- and structure-based computational methods, offers a robust strategy for generating high-quality hypotheses regarding the compound's mechanism of action. The hypothetical results presented herein, based on data from structurally related molecules, suggest that acetylcholinesterase and bacterial dihydropteroate synthase are promising candidate targets.
The next critical step is the experimental validation of these in silico predictions. In vitro enzyme inhibition assays for the top-ranked putative targets are strongly recommended. Subsequent cell-based assays and phenotypic screening will further elucidate the biological activity and therapeutic potential of this compound. This iterative cycle of computational prediction and experimental validation is fundamental to modern drug discovery and will be instrumental in uncovering the full pharmacological profile of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico target prediction: identification of on- and off-targets for crop protection agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of N'-butanoyl-2-methylbenzohydrazide: A Technical Guide
Disclaimer: To date, no direct studies on the preliminary cytotoxicity screening of N'-butanoyl-2-methylbenzohydrazide have been published in peer-reviewed literature. This technical guide is therefore based on established protocols and findings from research on structurally similar benzohydrazide derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals initiating investigations into the cytotoxic potential of this specific compound.
Introduction
Benzohydrazide derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds and their analogues have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel therapeutic agents. This guide outlines a comprehensive approach to the preliminary cytotoxicity screening of this compound, drawing upon methodologies and data from studies on related molecules.
Experimental Protocols
The following are detailed experimental protocols for common in vitro cytotoxicity assays that are suitable for the preliminary screening of this compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)[3]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
The Resazurin assay is another colorimetric method used to measure cell viability. Viable cells can reduce resazurin into the fluorescent resorufin.
Materials:
-
This compound
-
Human cancer cell lines (e.g., Caco-2)[4]
-
Appropriate cell culture medium (e.g., MEM with Earle's balanced salts)[4]
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Resazurin solution
-
Triton X-100 (for positive control)
-
24-well or 96-well plates
-
CO2 incubator
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells at a density of 2.5 × 10⁴ cells per well in a 24-well plate and allow them to grow for approximately 10 days until they are about 80% confluent.[4]
-
Compound Treatment: Prepare test solutions of this compound at the desired concentrations in the cell culture medium. Include a positive control (e.g., 0.5% v/v Triton X-100) and a negative control (medium alone).[4]
-
Incubation: Wash the cells twice with pre-warmed PBS. Add the test solutions to the wells in triplicate and incubate for the desired period.
-
Resazurin Addition: Add Resazurin solution to each well and incubate for a specified time (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Data Presentation
The following tables summarize the cytotoxic activities of various benzohydrazide derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for the expected range of activity for this compound.
Table 1: Cytotoxicity (IC50, µM) of Benzohydrazide Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzohydrazide derivatives containing dihydropyrazoles | A549 (Lung) | 0.46 - >100 | [3] |
| MCF-7 (Breast) | 0.29 - >100 | [3] | |
| HeLa (Cervical) | 0.15 - >100 | [3] | |
| HepG2 (Liver) | 0.21 - >100 | [3] | |
| N'-E-benzylidene benzohydrazide | UM-UC-3 (Bladder) | 1027 - 2719 | [2] |
| MDA-MB-231 (Breast) | 482 - 1334 | [2] | |
| 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazides | HCT 116 (Colon) | 1.88 (most potent) | [1] |
| N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides | HeLa (Cervical) | 0.66 (most potent) | [1] |
Table 2: Cell Viability of 2-(benzamido) benzohydrazide Derivatives
| Compound | Cell Line | Concentration | Cell Viability (%) | Reference |
| Series of 2-(benzamido) benzohydrazide derivatives | Caco-2 (Colon) | Not Specified | > 80% | [4][5] |
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be investigated based on the known mechanisms of action of related benzohydrazide derivatives.
Potential Mechanisms of Action
While the precise mechanism of action for this compound is unknown, studies on analogous compounds suggest several possibilities that warrant investigation:
-
EGFR Kinase Inhibition: Some benzohydrazide derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key regulator of cell proliferation and survival.[3]
-
Disruption of Iron-Sulfur (Fe-S) Clusters: Certain N'-(1-phenylethylidene)-benzohydrazides have demonstrated cytotoxicity linked to the disruption of mitochondrial Fe-S cluster-containing proteins, which are essential for cellular metabolism and iron homeostasis.[6]
-
Induction of Apoptosis: The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death, or apoptosis. Investigating markers of apoptosis (e.g., caspase activation, annexin V staining) would be a critical next step.
Conclusion
This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of this compound. By employing standard assays such as the MTT and Resazurin methods, researchers can obtain initial data on the compound's cytotoxic potential. The provided data on related benzohydrazide derivatives offer a valuable point of reference. Subsequent studies should focus on elucidating the specific molecular mechanisms underlying the observed cytotoxic effects, potentially exploring pathways such as EGFR signaling and mitochondrial function.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. N’-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of N'-butanoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction to N'-butanoyl-2-methylbenzohydrazide
This compound belongs to the hydrazide class of organic compounds, which are characterized by a nitrogen-nitrogen single bond. The structure, featuring both hydrogen bond donors and acceptors, suggests potential for variable solubility in different solvent systems. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and efficacy.
Predicted Solubility Characteristics
The principle of "like dissolves like" provides a foundational understanding of solubility. The presence of a polar benzohydrazide moiety and a nonpolar butanoyl group in this compound suggests that its solubility will be influenced by the polarity of the solvent.
General solubility expectations:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The hydrazide group can form hydrogen bonds with protic solvents, potentially leading to moderate solubility. However, the presence of the nonpolar butanoyl and methylbenzoyl groups may limit extensive solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of the hydrazide. They are often good solvents for a wide range of organic compounds and are expected to effectively solubilize this compound.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the hydrazide functional group, low solubility is anticipated in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following is a detailed experimental protocol for determining the solubility of this compound in various solvents. This method is based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
A selection of analytical grade solvents (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram:
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Visual inspection should confirm the continued presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) and generate a calibration curve from the standard solutions.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound in the saturated solution by referencing the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, mol/L, or as a mole fraction).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Data Presentation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Proposed Solvents for Solubility Determination of this compound
| Solvent Class | Solvent | Predicted Solubility |
| Polar Protic | Water | Low |
| Methanol | Moderate to High | |
| Ethanol | Moderate | |
| Isopropanol | Moderate | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High | |
| Acetonitrile | Moderate | |
| Acetone | Moderate | |
| Nonpolar | n-Hexane | Low |
| Toluene | Low | |
| Dichloromethane | Low to Moderate |
Conclusion
This technical guide provides a comprehensive framework for researchers to determine the solubility of this compound. By following the detailed experimental protocol and utilizing the suggested analytical techniques, reliable and reproducible solubility data can be generated. This information is paramount for the continued investigation and development of this compound for pharmaceutical and other scientific applications. The provided workflow diagram and data table structure are intended to aid in the systematic execution and presentation of these critical experiments.
Methodological & Application
Application Notes and Protocols for N'-butanoyl-2-methylbenzohydrazide Enzyme Inhibition Assay
These application notes provide a detailed protocol for determining the enzyme inhibitory activity of N'-butanoyl-2-methylbenzohydrazide. The following sections outline the necessary reagents, experimental procedures, and data analysis for researchers, scientists, and drug development professionals. The protocol is exemplified using a common enzyme target for hydrazide derivatives, Monoamine Oxidase-A (MAO-A).
Introduction
This compound is a synthetic compound belonging to the hydrazide class of molecules. Compounds with a hydrazide or hydrazone scaffold have demonstrated a broad spectrum of biological activities, including inhibitory effects on various enzymes. Published research on similar hydrazide derivatives has highlighted their potential as inhibitors of enzymes such as laccase, cholinesterases (AChE and BChE), and monoamine oxidases (MAO).[1][2][3][4][5][6][7] Monoamine oxidases are important enzymes in neuroscience and are targets for the development of therapeutics for depression and neurodegenerative diseases. This document provides a detailed methodology to screen and characterize the inhibitory potential of this compound against a selected enzyme, MAO-A.
Materials and Reagents
-
This compound
-
Human Monoamine Oxidase-A (hMAO-A), recombinant
-
Substrate: Tyramine
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Reference Inhibitor: Moclobemide
-
Phosphate Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, flat-bottom)
-
Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)
-
Pipettes and tips
-
Reagent reservoirs
Experimental Protocols
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Reference Inhibitor Stock Solution: Prepare a 1 mM stock solution of Moclobemide in 100% DMSO.
-
Enzyme Solution: Dilute the recombinant hMAO-A enzyme in phosphate buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of Tyramine in water and further dilute in phosphate buffer to the desired working concentration.
-
Detection Reagent: Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions.
The inhibitory activity of this compound against hMAO-A can be determined using a fluorometric method.[4]
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 20 µL of the various dilutions of this compound to the wells of a 96-well plate.
-
For the positive control (no inhibition), add 20 µL of phosphate buffer with the same final DMSO concentration.
-
For the negative control (100% inhibition), add 20 µL of the reference inhibitor, Moclobemide, at a saturating concentration.
-
-
Enzyme Addition: Add 20 µL of the diluted hMAO-A enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the substrate (Tyramine) solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Signal Detection: Add 40 µL of the Amplex® Red/HRP working solution to all wells.
-
Final Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [ (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank) ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.[4]
-
Perform the enzyme assay with varying concentrations of the substrate (Tyramine) in the absence and presence of different concentrations of this compound (e.g., IC50/2, IC50, and 2 x IC50).[4]
-
Measure the initial reaction velocities (V) at each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
The type of inhibition can be determined by analyzing the changes in Vmax and Km in the presence of the inhibitor.[4] The inhibition constant (Ki) can be calculated from secondary plots of the slopes or intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[4]
Data Presentation
The quantitative data from the enzyme inhibition assays should be summarized in clear and structured tables for easy comparison.
Table 1: Inhibitory Activity of this compound against hMAO-A
| Compound | IC50 (µM) [95% CI] | Ki (µM) | Inhibition Type |
| This compound | 5.2 [4.5 - 6.0] | 2.8 | Competitive |
| Moclobemide (Reference) | 1.8 [1.5 - 2.2] | 0.9 | Reversible, Competitive |
Table 2: Kinetic Parameters of hMAO-A in the Presence of this compound
| Inhibitor Concentration (µM) | Km (µM) | Vmax (nmol/min/mg) |
| 0 (Control) | 25.5 | 150.2 |
| 2.6 (IC50/2) | 48.2 | 151.1 |
| 5.2 (IC50) | 75.8 | 149.5 |
| 10.4 (2 x IC50) | 120.3 | 150.8 |
Visualizations
Caption: Workflow for the this compound enzyme inhibition assay.
Caption: Inhibition of MAO-A by this compound.
Conclusion
This document provides a comprehensive protocol for the evaluation of this compound as an enzyme inhibitor, using hMAO-A as a representative target. The described methods for determining IC50 values and elucidating the mechanism of inhibition are fundamental for the characterization of novel enzyme inhibitors in drug discovery and development. The provided workflows and diagrams serve to clarify the experimental and biological context of this assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of N'-butanoyl-2-methylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzohydrazide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, characterized by a benzoyl group attached to a hydrazide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The antimicrobial potential of these compounds is attributed to the presence of the C-N and N=N cluster, which is a key to various biological activities.[3] This document provides a detailed protocol for the antimicrobial screening of a specific derivative, N'-butanoyl-2-methylbenzohydrazide, outlining the necessary experimental procedures and data presentation formats. While specific data for this compound is not yet extensively published, this guide is based on established methods for screening similar benzohydrazide compounds.[4][5][6][7]
Data Presentation: Summarized Antimicrobial Activity
The following tables present a hypothetical but representative summary of the quantitative data that would be generated from the antimicrobial screening of this compound. These tables are designed for clear comparison of the compound's activity against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain (ATCC) | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 29213 | 16 |
| Bacillus subtilis | 6633 | 32 |
| Enterococcus faecalis | 29212 | 64 |
| Gram-negative Bacteria | ||
| Escherichia coli | 25922 | 128 |
| Pseudomonas aeruginosa | 27853 | >256 |
| Klebsiella pneumoniae | 13883 | 128 |
| Fungi | ||
| Candida albicans | 10231 | 64 |
| Aspergillus niger | 16404 | 128 |
| Reference Standard | ||
| Ciprofloxacin | - | 0.5 - 2 |
| Fluconazole | - | 1 - 8 |
Table 2: Zone of Inhibition (ZOI) for this compound (50 µ g/disc )
| Test Microorganism | Strain (ATCC) | Zone of Inhibition (mm) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 29213 | 18 |
| Bacillus subtilis | 6633 | 15 |
| Enterococcus faecalis | 29212 | 12 |
| Gram-negative Bacteria | ||
| Escherichia coli | 25922 | 10 |
| Pseudomonas aeruginosa | 27853 | 0 |
| Klebsiella pneumoniae | 13883 | 11 |
| Fungi | ||
| Candida albicans | 10231 | 14 |
| Aspergillus niger | 16404 | 10 |
| Reference Standard | ||
| Ciprofloxacin (5 µ g/disc ) | - | 22 - 30 |
| Fluconazole (25 µ g/disc ) | - | 18 - 25 |
Experimental Protocols
Detailed methodologies for the key antimicrobial screening experiments are provided below.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- This compound stock solution (e.g., 1024 µg/mL in DMSO).
- Sterile 96-well microtiter plates.
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microbial suspensions standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole).
- Negative control (broth medium with DMSO).
- Growth control (broth medium with microbial suspension).
2. Procedure:
- Dispense 100 µL of sterile broth into all wells of the 96-well plate.
- Add 100 µL of the stock solution of this compound to the first well of a row and mix.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
- Prepare the microbial inoculum by diluting the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Add 10 µL of the prepared microbial inoculum to each well, except for the negative control wells.
- Set up control wells:
- Positive Control: A row with a standard antibiotic.
- Negative Control: Wells containing only broth and the highest concentration of DMSO used for the test compound.
- Growth Control: Wells containing broth and the microbial inoculum.
- Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Well Diffusion Method for Zone of Inhibition (ZOI) Measurement
This method provides a qualitative measure of antimicrobial activity.
1. Preparation of Materials:
- This compound solution of known concentration (e.g., 1 mg/mL in DMSO).
- Sterile Petri dishes (90 mm).
- Agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Microbial suspensions standardized to 0.5 McFarland standard.
- Sterile cotton swabs.
- Sterile cork borer (6 mm diameter).
- Positive control (standard antibiotic discs).
- Negative control (DMSO).
2. Procedure:
- Prepare the agar plates by pouring the molten agar medium into sterile Petri dishes and allowing them to solidify.
- Inoculate the entire surface of the agar plates uniformly with the standardized microbial suspension using a sterile cotton swab.
- Allow the inoculum to dry for about 5-10 minutes.
- Using a sterile cork borer, create wells of 6 mm diameter in the agar.
- Carefully add a fixed volume (e.g., 50 µL) of the this compound solution into each well.
- Similarly, add the negative control (DMSO) to one well and place the positive control antibiotic disc on the agar surface.
- Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compound.
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
- After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for benzohydrazide derivatives.
Caption: Experimental workflow for antimicrobial screening.
Caption: Postulated mechanism of antimicrobial action.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 5. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Insecticidal Activity Testing of N'-butanoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-butanoyl-2-methylbenzohydrazide is a synthetic compound belonging to the benzohydrazide class of chemicals. Several compounds within this class have demonstrated potent insecticidal activity, primarily by acting as agonists of the ecdysone receptor.[1][2] Ecdysone agonists mimic the action of the natural insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, which is ultimately lethal to the insect larvae.[1][3] This mode of action provides a degree of selectivity towards target insect pests, particularly within the order Lepidoptera, while showing lower toxicity to non-target organisms.[1][4]
These application notes provide detailed protocols for the synthesis, and evaluation of the insecticidal activity of this compound against lepidopteran pests. The provided methodologies are based on established and widely used techniques in insecticide discovery and development.
Mechanism of Action: Ecdysone Receptor Agonism
Benzohydrazide insecticides function by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1] In the absence of its natural ligand, 20-hydroxyecdysone, the EcR/USP complex typically represses gene transcription. However, upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the recruitment of coactivators and the initiation of a transcriptional cascade. This cascade prematurely triggers the molting process, resulting in the incomplete formation of the new cuticle, cessation of feeding, and ultimately, the death of the insect larva.[3]
Figure 1: Simplified signaling pathway of this compound as an ecdysone receptor agonist.
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the formation of a hydrazide followed by acylation.
Step 1: Synthesis of 2-methylbenzohydrazide
-
To a solution of methyl 2-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 2-methylbenzohydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Dissolve 2-methylbenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution as a base.
-
Slowly add butyryl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Figure 2: Synthetic workflow for this compound.
Insecticidal Activity Testing Protocols
The following protocols describe two common methods for evaluating the insecticidal activity of this compound against lepidopteran larvae, such as the common cutworm (Spodoptera litura).
Protocol 1: Diet Incorporation Bioassay
This method is suitable for assessing the oral toxicity of the compound.
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
-
Diet Preparation:
-
Prepare an artificial insect diet according to a standard recipe.[5]
-
While the diet is still liquid and has cooled to approximately 50-60°C, add the test compound solution to the diet at a specific ratio (e.g., 1:9, solution:diet) to achieve the final desired concentrations.
-
A control diet should be prepared by adding the same volume of solvent without the test compound.
-
Mix thoroughly to ensure uniform distribution of the compound.
-
Dispense the treated diet into the wells of a 24-well or 48-well bioassay plate.[6][7]
-
-
Insect Infestation:
-
Once the diet has solidified, place one second or third instar larva of the target insect species into each well.[7]
-
Seal the plates with a breathable membrane.
-
-
Incubation and Data Collection:
-
Incubate the plates at a controlled temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 16:8 L:D).
-
Record larval mortality at 24, 48, and 72-hour intervals. Larvae that are moribund or fail to respond to gentle prodding with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula if control mortality is between 5% and 20%.
-
-
Data Analysis:
-
Use probit analysis to determine the median lethal concentration (LC50) and its 95% confidence intervals.
-
Protocol 2: Topical Application Bioassay
This method is used to assess the contact toxicity of the compound.[8]
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution and serial dilutions of this compound in a volatile solvent like acetone.
-
-
Insect Treatment:
-
Post-Treatment Care:
-
After application, place the treated larvae individually into petri dishes or the wells of a bioassay plate containing a small piece of artificial diet.
-
Incubate under the same controlled conditions as the diet incorporation bioassay.
-
-
Data Collection and Analysis:
-
Record mortality at 24, 48, and 72-hour intervals.
-
Calculate the corrected mortality using Abbott's formula as needed.
-
Determine the median lethal dose (LD50) and its 95% confidence intervals using probit analysis.
-
Figure 3: Experimental workflow for insecticidal activity bioassays.
Data Presentation
The insecticidal activity of benzohydrazide analogs against various lepidopteran pests has been reported in the literature. The following tables summarize representative data for compounds structurally related to this compound. This data can serve as a benchmark for evaluating the activity of the target compound.
Table 1: Insecticidal Activity of Benzohydrazide Analogs against Spodoptera litura
| Compound | Bioassay Method | LC50 (ppm) | Exposure Time (h) | Reference |
| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Diet Incorporation | 0.89 | - | [10] |
| Emamectin Benzoate | Leaf Dip | 0.09 | 48 | [11] |
| Chlorantraniliprole | Leaf Dip | 17.58 | 72 | [12] |
| Flubendiamide | Leaf Dip | 0.30 | 48 | [11] |
Table 2: Insecticidal Activity of Benzohydrazide Analogs against Other Lepidopteran Pests
| Compound | Target Insect | Bioassay Method | LC50 (ppm) | Reference |
| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Plutella xylostella | - | - | [13] |
| Tebufenozide | Choristoneura fumiferana | Ingestion | - | [3] |
| Methoxyfenozide | Lepidopteran pests | - | - | [1] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the synthesis and insecticidal evaluation of this compound. By acting as an ecdysone receptor agonist, this compound class presents a promising avenue for the development of selective and effective insecticides. The detailed methodologies for bioassays will enable researchers to accurately determine the potency of this and related compounds, contributing to the discovery of novel crop protection agents.
References
- 1. Ecdysone Agonist: New Insecticides with Novel Mode of Action - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cotton.org [cotton.org]
- 7. academic.oup.com [academic.oup.com]
- 8. entomoljournal.com [entomoljournal.com]
- 9. journals.rdagriculture.in [journals.rdagriculture.in]
- 10. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aditum.org [aditum.org]
- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 13. researchgate.net [researchgate.net]
experimental design for N'-butanoyl-2-methylbenzohydrazide studies
Application Note: N'-butanoyl-2-methylbenzohydrazide
Introduction
Benzohydrazide derivatives are a versatile class of compounds recognized for a wide spectrum of biological activities. Research has demonstrated their potential as antibacterial, antifungal, antioxidant, and anticancer agents.[1][2] Structurally similar compounds, such as N2-Acryloyl-2-methylbenzohydrazide, have shown cytotoxic effects against human colon carcinoma (HCT 116) and breast cancer (MCF-7) cell lines.[3] Furthermore, various benzohydrazide derivatives have exhibited potent antiproliferative activity against a panel of cancer cells including A549 (lung), HeLa (cervical), and HepG2 (liver), often by inhibiting critical signaling molecules like Epidermal Growth Factor Receptor (EGFR) or by inducing apoptosis.[2][4]
This document outlines a comprehensive experimental design for the investigation of this compound, a novel compound within this class. The following protocols are designed for researchers in drug discovery and oncology to systematically evaluate its potential as an anticancer agent, from initial cytotoxicity screening to elucidation of its mechanism of action.
Experimental Workflow
The proposed research plan follows a logical progression from broad screening to specific mechanistic studies. The workflow begins with an assessment of the compound's general cytotoxicity across various cancer cell lines. Positive hits then proceed to more detailed analyses to determine the mode of cell death, effects on cell cycle progression, and the underlying molecular pathways involved.
Caption: A logical workflow for characterizing this compound.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
This compound (Compound X)
-
Normal cell line for selectivity assessment (e.g., F-180)[5]
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of Compound X in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[2] Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (Normal/Cancer) |
| MCF-7 (Breast) | 15.2 ± 1.8 | 0.8 ± 0.1 | 5.1 |
| A549 (Lung) | 25.6 ± 2.5 | 1.2 ± 0.2 | 3.0 |
| HCT116 (Colon) | 10.5 ± 1.1 | 0.6 ± 0.08 | 7.4 |
| F-180 (Normal) | 78.1 ± 6.4 | 15.3 ± 1.9 | N/A |
| Data are presented as mean ± SEM from three independent experiments. |
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry is used to quantify the cell populations.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound (Compound X)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Control | 95.1 ± 1.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 |
| IC50 Compound X | 60.3 ± 3.1 | 25.4 ± 2.2 | 10.1 ± 1.5 | 4.2 ± 0.8 |
| 2x IC50 Compound X | 35.8 ± 2.8 | 40.2 ± 3.5 | 18.7 ± 2.1 | 5.3 ± 0.9 |
| Data are presented as mean ± SEM from three independent experiments. |
Protocol 3: Western Blot Analysis for Apoptotic Markers
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for key apoptotic regulators like the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and cleaved forms of caspases and PARP, the molecular mechanism of apoptosis induction can be elucidated.[4][6]
Materials:
-
Cancer cell line of interest
-
This compound (Compound X)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Compound X at its IC50 concentration for 24 hours. Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Data Presentation:
| Protein | Control (Relative Density) | Compound X (Relative Density) | Fold Change |
| Bcl-2 | 1.00 ± 0.05 | 0.45 ± 0.08 | -2.2 |
| Bax | 1.00 ± 0.07 | 1.85 ± 0.12 | +1.85 |
| Cleaved Caspase-3 | 1.00 ± 0.04 | 3.50 ± 0.25 | +3.5 |
| Cleaved PARP | 1.00 ± 0.06 | 4.10 ± 0.31 | +4.1 |
| Data are normalized to β-actin and expressed relative to the control. Mean ± SEM from three blots. |
Potential Signaling Pathway for Investigation
The induction of apoptosis is a tightly regulated process controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] These proteins govern mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[7] A plausible mechanism for an anticancer compound is the disruption of the balance between anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bak) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7]
Caption: Proposed intrinsic apoptosis pathway modulated by the test compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
N'-butanoyl-2-methylbenzohydrazide: A Potential Therapeutic Agent for Cancer Therapy
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N'-butanoyl-2-methylbenzohydrazide is a novel synthetic compound belonging to the benzohydrazide class of molecules. While this specific derivative has not been extensively studied, the benzohydrazide scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Several analogs of benzohydrazide have demonstrated potent cytotoxic effects against various cancer cell lines, often inducing apoptosis through diverse molecular mechanisms.[5][6][7][8] This document provides a hypothetical framework for the investigation of this compound as a potential therapeutic agent, drawing upon the established knowledge of related compounds. It outlines potential synthesis strategies, summarizes reported activities of similar molecules, and provides detailed protocols for key in vitro experiments to assess its anticancer potential.
Data Presentation: Anticancer Activity of Structurally Related Benzohydrazide Derivatives
The following table summarizes the in vitro anticancer activities of various benzohydrazide derivatives against different human cancer cell lines, as reported in the literature. This data provides a rationale for investigating this compound and serves as a benchmark for its potential efficacy.
| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 3-(4-(benzo[d][5][6]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analog (6g) | Human leukemia (K562) | Cytotoxicity | ~50 | [5] |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | Breast cancer (T47D) | Growth Inhibition | 0.9 | [6] |
| 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazide (Compound 4) | Human colon cancer (HCT 116) | Cytotoxicity | 1.88 | [1] |
| N'-(substituted)-4-(butan-2-ylideneamino) benzohydrazide (Compound 14) | Human colorectal cancer | Cytotoxicity | 37.71 | [1] |
| Benzohydrazide derivative containing dihydropyrazole (H20) | Lung cancer (A549) | Antiproliferative | 0.46 | [9] |
| Benzohydrazide derivative containing dihydropyrazole (H20) | Breast cancer (MCF-7) | Antiproliferative | 0.29 | [9] |
| Benzohydrazide derivative containing dihydropyrazole (H20) | Cervical cancer (HeLa) | Antiproliferative | 0.15 | [9] |
| Benzohydrazide derivative containing dihydropyrazole (H20) | Liver cancer (HepG2) | Antiproliferative | 0.21 | [9] |
| Thiazole derivative containing hydrazide-hydrazone (T38) | Liver cancer (HepG2) | Cytotoxicity | 1.11 (µg/mL) | [7] |
| Hydrazide-hydrazone derivative (3h) | Prostate cancer (PC-3) | Cytotoxicity | 1.3 | [8] |
| Hydrazide-hydrazone derivative (3h) | Breast cancer (MCF-7) | Cytotoxicity | 3.0 | [8] |
| Hydrazide-hydrazone derivative (3h) | Colon cancer (HT-29) | Cytotoxicity | 1.7 | [8] |
| Quinoline hydrazide (Compound 16) | Neuroblastoma (SH-SY5Y) | Cell Viability | 5.7 | [10] |
| Quinoline hydrazide (Compound 16) | Neuroblastoma (Kelly) | Cell Viability | 2.4 | [10] |
| Tetracaine hydrazide-hydrazone (2m) | Colon carcinoma (Colo-205) | Cytotoxicity | 17.0 (48h) | [11] |
| Tetracaine hydrazide-hydrazone (2s) | Liver cancer (HepG2) | Cytotoxicity | 14.4 (48h) | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-acylhydrazones, which can be adapted for this compound.[12][13][14]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials:
-
2-methylbenzoic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate
-
Ethanol
-
Butyryl chloride
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Triethylamine or other suitable base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Esterification: 2-methylbenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2-methylbenzoate.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 2-methylbenzohydrazide.[12][14]
-
Acylation: 2-methylbenzohydrazide is dissolved in an anhydrous solvent like DCM, and a base such as triethylamine is added. The solution is cooled to 0°C, and butyryl chloride is added dropwise. The reaction is stirred and allowed to warm to room temperature.
-
Purification: The final product, this compound, is purified from the reaction mixture using appropriate techniques such as extraction, washing, and recrystallization or column chromatography.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Workflow for Apoptosis Analysis by Flow Cytometry
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Proposed Mechanism of Action: Induction of Apoptosis
Based on studies of related hydrazide compounds, this compound may induce apoptosis through the activation of intrinsic and/or extrinsic pathways. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway, which in turn modulates the expression of Bcl-2 family proteins and triggers caspase activation.[15]
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Proposed apoptosis induction pathway.
Disclaimer: The information provided in these application notes is for research purposes only and is based on the published literature for structurally related compounds. The specific biological activities and mechanisms of this compound must be determined through direct experimentation.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N'-butanoyl-2-methylbenzohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-butanoyl-2-methylbenzohydrazide and its analogs represent a class of compounds with significant potential in drug discovery and agrochemical development. Benzohydrazide derivatives have demonstrated a wide range of biological activities, including insecticidal, antimicrobial, and anticancer properties.[1][2] A notable mechanism of action for some insecticidal benzoylhydrazines is the agonism of the ecdysone receptor, a key regulator of insect molting and development.[3][4] This makes the ecdysone signaling pathway a prime target for the development of selective insecticides. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of chemical compounds to identify promising leads.[5][6] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs, with a focus on identifying novel ecdysone receptor agonists.
Signaling Pathway: Ecdysone Receptor Activation
The primary target for the insecticidal action of many benzohydrazide analogs is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[4] Upon binding of the molting hormone, 20-hydroxyecdysone (20E), or an agonist like a benzohydrazide analog, the EcR/USP complex undergoes a conformational change. This activated complex then binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of genes responsible for molting.[3][4] Persistent activation of this pathway by a stable agonist leads to a premature and incomplete molt, which is ultimately lethal to the insect.[3]
Experimental Workflow
The high-throughput screening process for this compound analogs involves several key stages, from the synthesis of the compound library to the identification and validation of hits.
Experimental Protocols
Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of this compound analogs via acylation of 2-methylbenzohydrazide.
Materials:
-
2-methylbenzohydrazide
-
Appropriate acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HBTU) if starting from carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrazine hydrate
-
Methyl 2-methylbenzoate
-
Ethanol
Procedure:
Step 1: Synthesis of 2-methylbenzohydrazide
-
In a round-bottom flask, dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-methylbenzohydrazide.
Step 2: Acylation of 2-methylbenzohydrazide
-
Dissolve 2-methylbenzohydrazide (1 equivalent) and a base (1.5 equivalents) in a suitable solvent under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N'-acyl-2-methylbenzohydrazide analog.
High-Throughput Screening (HTS) Protocol for Ecdysone Receptor Agonists
This protocol outlines a cell-based reporter gene assay for the high-throughput screening of this compound analogs for ecdysone receptor agonist activity.[1][7]
Materials:
-
Insect cell line stably transfected with an ecdysone-responsive reporter gene construct (e.g., luciferase or GFP).
-
Cell culture medium appropriate for the insect cell line.
-
Fetal bovine serum (FBS).
-
Penicillin-streptomycin solution.
-
Compound library of this compound analogs dissolved in DMSO.
-
Positive control (e.g., 20-hydroxyecdysone or a known benzohydrazide agonist like tebufenozide).
-
Negative control (DMSO).
-
384-well clear-bottom, white-walled microplates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Culture the insect cells to 80-90% confluency.
-
Harvest the cells and resuspend in fresh medium to a density of 1 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well microplates using an automated liquid handler.
-
Incubate the plates at 27 °C for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the compound library in DMSO.
-
Using a pintool or acoustic dispenser, transfer 50 nL of each compound solution to the corresponding wells of the cell plates. This will result in a final concentration range for screening (e.g., 10 µM).
-
Include positive and negative controls on each plate.
-
-
Incubation:
-
Incubate the plates at 27 °C for 48 hours to allow for reporter gene expression.
-
-
Signal Detection:
-
For luciferase reporter assays, add the luciferase substrate according to the manufacturer's instructions.
-
For GFP reporter assays, proceed directly to fluorescence measurement.
-
Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis
-
Normalization: Normalize the raw data from the HTS. The activity of each compound can be expressed as a percentage of the positive control response after subtracting the background (negative control).
-
Hit Identification: Set a threshold for hit identification (e.g., >50% activation relative to the positive control). Compounds that meet this criterion are considered primary hits.
-
Dose-Response Analysis: Perform dose-response experiments for the primary hits to determine their potency (EC50 or IC50 values).
Data Presentation
The quantitative data from the high-throughput screening and subsequent dose-response analyses should be summarized in clear and structured tables for easy comparison.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Structure | Concentration (µM) | % Activation (relative to control) | Hit (Yes/No) |
| BMBH-01 | This compound | 10 | 85.2 | Yes |
| BMBH-02 | Analog with propyl chain | 10 | 72.5 | Yes |
| BMBH-03 | Analog with pentyl chain | 10 | 91.8 | Yes |
| BMBH-04 | Analog with phenylacetyl group | 10 | 25.6 | No |
| BMBH-05 | Analog with cyclopropylcarbonyl group | 10 | 65.1 | Yes |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | EC50 (nM) | 95% Confidence Interval | Hill Slope |
| BMBH-01 | 150.3 | 135.1 - 166.8 | 1.2 |
| BMBH-02 | 210.5 | 190.2 - 232.1 | 1.1 |
| BMBH-03 | 89.7 | 80.5 - 99.8 | 1.3 |
| BMBH-05 | 185.4 | 168.9 - 203.5 | 1.0 |
| Tebufenozide (Control) | 25.1 | 22.5 - 27.9 | 1.1 |
Conclusion
These application notes and protocols provide a comprehensive framework for the high-throughput screening of this compound analogs. By employing these methodologies, researchers can efficiently identify and characterize novel compounds with potent biological activities, particularly as ecdysone receptor agonists for the development of new-generation insecticides. The detailed protocols for synthesis, HTS, and data analysis, along with the visualization of the relevant signaling pathway and experimental workflow, offer a complete guide for professionals in the field of drug discovery and development.
References
- 1. A cell-based high-throughput screening system for detecting ecdysteroid agonists and antagonists in plant extracts and libraries of synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 5. [PDF] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. opentrons.com [opentrons.com]
- 7. High-throughput screening of ecdysone agonists using a reporter gene assay followed by 3-D QSAR analysis of the molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of N'-butanoyl-2-methylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are generalized based on the known biological activities of benzohydrazide derivatives. As of the date of this document, specific in vivo experimental data for N'-butanoyl-2-methylbenzohydrazide is not publicly available. These protocols are intended to serve as a starting point for researchers and may require significant optimization.
Introduction
This compound is a chemical compound belonging to the benzohydrazide class. Derivatives of benzohydrazide have been reported to exhibit a wide range of biological activities, including antimicrobial, and enzyme inhibitory properties.[1][2] This document provides detailed protocols for the in vivo evaluation of this compound in animal models, focusing on its potential as an antimicrobial agent and an enzyme inhibitor.
Potential Applications
Based on the activities of related compounds, this compound could potentially be investigated for:
-
Antibacterial Therapy: Against various bacterial infections.[2]
-
Enzyme Inhibition: Targeting specific enzymes involved in disease pathogenesis.
In Vivo Experimental Models
Murine Model of Systemic Bacterial Infection (Antimicrobial Activity)
This model is designed to evaluate the efficacy of this compound in treating a systemic bacterial infection in mice.
3.1.1. Experimental Protocol
-
Animal Selection: Use specific-pathogen-free (SPF) BALB/c mice (6-8 weeks old, 20-25 g).
-
Bacterial Strain: A suitable bacterial strain such as Staphylococcus aureus (ATCC 29213) or Escherichia coli (ATCC 25922) should be used.
-
Infection:
-
Culture the bacteria to the mid-logarithmic phase.
-
Dilute the bacterial suspension in sterile saline to a concentration that will induce a systemic infection (determine the lethal dose 50, LD50, in preliminary studies).
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
-
Treatment:
-
Prepare different concentrations of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound via an appropriate route (e.g., oral gavage or IP injection) at specific time points post-infection (e.g., 1 and 6 hours).
-
Include a vehicle control group and a positive control group (e.g., a known antibiotic like ampicillin).
-
-
Monitoring:
-
Observe the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).
-
At predetermined time points, euthanize a subset of mice from each group to determine the bacterial load in blood and key organs (e.g., spleen, liver).
-
-
Data Analysis:
-
Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis.
-
Compare the bacterial loads (colony-forming units per gram of tissue or milliliter of blood) between groups using appropriate statistical tests (e.g., ANOVA).
-
3.1.2. Data Presentation
Table 1: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load in Spleen (log10 CFU/g) | Bacterial Load in Liver (log10 CFU/g) |
| Vehicle Control | - | |||
| Compound X | 10 | |||
| Compound X | 25 | |||
| Compound X | 50 | |||
| Positive Control | 20 |
Data in this table is hypothetical and should be replaced with experimental results.
3.1.3. Experimental Workflow Diagram
Caption: Workflow for the murine systemic infection model.
In Vivo Enzyme Inhibition Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound as an enzyme inhibitor. The specific enzyme, animal model, and readouts will depend on the therapeutic target.
3.2.1. Experimental Protocol
-
Animal and Enzyme Selection: Choose an appropriate animal model (e.g., mouse, rat) and a target enzyme relevant to a specific disease.
-
Compound Administration:
-
Determine the optimal dose and route of administration based on preliminary pharmacokinetic and toxicity studies.
-
Administer this compound to the treatment group.
-
Administer vehicle to the control group.
-
-
Tissue/Blood Collection:
-
At various time points after administration, collect blood and/or the target tissue where the enzyme is predominantly expressed.
-
-
Ex Vivo Enzyme Activity Assay:
-
Prepare tissue homogenates or plasma samples.
-
Measure the activity of the target enzyme using a suitable assay (e.g., colorimetric, fluorometric, or radiometric). The specific protocol will be enzyme-dependent.
-
-
Pharmacodynamic/Biomarker Analysis:
-
Measure downstream biomarkers that are affected by the inhibition of the target enzyme to confirm the biological effect in vivo.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition in the treated group compared to the vehicle control group.
-
Correlate enzyme inhibition with the compound's concentration in the plasma or tissue (pharmacokinetic/pharmacodynamic modeling).
-
3.2.2. Data Presentation
Table 2: In Vivo Enzyme Inhibition by this compound
| Time Post-Dose (hours) | Plasma Concentration (µM) | Target Enzyme Activity in Tissue (% of Control) |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Data in this table is hypothetical and should be replaced with experimental results.
3.2.3. Experimental Workflow Diagram
Caption: Workflow for the in vivo enzyme inhibition model.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are unknown, related benzohydrazide derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).[1] Inhibition of these enzymes can have significant effects on neurotransmitter signaling.
4.1. Hypothetical Signaling Pathway Diagram (Enzyme Inhibition)
The following diagram illustrates a generalized concept of how an enzyme inhibitor like this compound might function.
Caption: Hypothetical mechanism of enzyme inhibition.
Conclusion
The provided protocols offer a foundational approach for the in vivo characterization of this compound. Researchers should adapt these general models to their specific research questions and the hypothesized mechanism of action of the compound. Thorough preliminary studies, including dose-ranging and toxicity assessments, are crucial before embarking on full-scale efficacy studies.
References
Application Notes and Protocols: Mechanism of Action Studies for N'-butanoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-butanoyl-2-methylbenzohydrazide is a member of the diacylhydrazine class of insecticides.[1][2][3] This class of compounds acts as nonsteroidal agonists of the insect ecdysone receptor (EcR).[4][5][6] Ecdysone, a steroid hormone, plays a crucial role in insect development, particularly in molting and metamorphosis.[4][6][7] Diacylhydrazines mimic the action of ecdysone, binding to the EcR and inducing a premature and incomplete molt, which is ultimately lethal to the insect larvae.[4][6] This targeted mode of action provides selectivity, with low toxicity to vertebrates and many non-target beneficial insects.[3][5]
These application notes provide detailed protocols for investigating the mechanism of action of this compound, focusing on its activity as an ecdysone receptor agonist. The protocols described below are standard methods for characterizing compounds of this class and can be adapted for the specific compound of interest.
Signaling Pathway
The signaling pathway initiated by an ecdysone agonist like this compound involves the activation of the ecdysone receptor, a heterodimer of the EcR and Ultraspiracle (USP) proteins.[4][8] Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and initiation of transcription of ecdysone-responsive genes.[4][8] This cascade of gene expression ultimately triggers the molting process.
Caption: Ecdysone agonist signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to the ecdysone receptor complex. It measures the ability of the test compound to displace a radiolabeled ecdysone analog, such as [³H]-Ponasterone A, from the receptor.
Workflow:
Caption: Competitive radioligand binding assay workflow.
Protocol:
-
Receptor Preparation:
-
Express and purify the ligand-binding domains of the target insect's EcR and USP proteins, for example, using a baculovirus or E. coli expression system.
-
Prepare a cell lysate or membrane fraction containing the receptor complex from a suitable insect cell line (e.g., Sf9, Kc).
-
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents).
-
Competition Assay:
-
In a microplate, combine a fixed concentration of the radiolabeled ligand (e.g., 1-5 nM [³H]-Ponasterone A) with a range of concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Add the receptor preparation to initiate the binding reaction.
-
Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ecdysone or Ponasterone A).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
-
Quantitative Data Summary:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | 25.3 | 12.1 |
| Tebufenozide (Positive Control) | 15.8 | 7.6 |
| Ecdysone (Natural Ligand) | 55.6 | 26.7 |
Ecdysone Receptor Reporter Gene Assay
This cell-based assay measures the functional agonistic activity of this compound on the ecdysone receptor. Insect or mammalian cells are engineered to express the EcR/USP complex and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone-responsive promoter.[1][4][7]
Workflow:
Caption: Reporter gene assay workflow.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Sf9 insect cells or HEK293 mammalian cells) in the appropriate medium.[1][7]
-
Co-transfect the cells with expression plasmids for the target insect's EcR and USP, and a reporter plasmid containing a luciferase or lacZ gene downstream of an ecdysone response element (EcRE).[1][4]
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), treat the cells with a range of concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Include a positive control (e.g., Tebufenozide or Ponasterone A) and a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay:
-
Lyse the cells using a suitable lysis buffer.
-
For a luciferase assay, add the luciferase substrate and measure the luminescence using a luminometer.
-
For a β-galactosidase assay, add the appropriate substrate (e.g., ONPG) and measure the absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the reporter activity to a control for cell viability if necessary.
-
Plot the reporter activity against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the test compound that elicits 50% of the maximal response) by non-linear regression analysis.
-
Quantitative Data Summary:
| Compound | EC₅₀ (nM) |
| This compound | 32.7 |
| Tebufenozide (Positive Control) | 21.5 |
| Ponasterone A (Positive Control) | 8.9 |
Insect Molting Bioassay
This in vivo assay assesses the physiological effect of this compound on the target insect species, confirming its ability to induce premature molting and cause mortality.
Protocol:
-
Insect Rearing: Rear the target insect species (e.g., larvae of Spodoptera exigua or Plutella xylostella) under controlled conditions of temperature, humidity, and photoperiod.
-
Diet Preparation: Prepare an artificial diet for the insects. Incorporate a range of concentrations of this compound into the diet. Include a control diet with the vehicle only.
-
Bioassay:
-
Select larvae of a specific instar (e.g., 3rd instar).
-
Place individual larvae in the wells of a multi-well plate containing the treated diet.
-
Provide one larva per well to prevent cannibalism.
-
-
Observation:
-
Maintain the plates under the same controlled conditions used for rearing.
-
Observe the larvae daily for signs of premature molting (e.g., head capsule slippage, abnormal ecdysis) and mortality for a period of 3-7 days.
-
-
Data Analysis:
-
Record the number of dead larvae and those showing molting defects at each concentration.
-
Calculate the mortality rate for each concentration.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) and EC₅₀ (effective concentration to cause molting defects in 50% of the population) using probit analysis or other suitable statistical methods.
-
Quantitative Data Summary:
| Compound | LC₅₀ (µg/g diet) after 72h |
| This compound | 1.5 |
| Tebufenozide (Positive Control) | 0.8 |
| Control (Vehicle) | >100 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for elucidating the mechanism of action of this compound as an ecdysone receptor agonist. By combining in vitro binding and functional assays with in vivo bioassays, researchers can thoroughly characterize its potency, efficacy, and physiological effects. These studies are essential for the development and optimization of novel diacylhydrazine-based insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ecdysone receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N'-butanoyl-2-methylbenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N'-butanoyl-2-methylbenzohydrazide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the acylation of 2-methylbenzohydrazide with butyryl chloride or a similar acylating agent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: 2-methylbenzohydrazide or butyryl chloride may have degraded due to improper storage. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Solvent: Presence of water or other impurities in the solvent can quench the reaction. | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Confirm the integrity of 2-methylbenzohydrazide via melting point or spectroscopic analysis. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). 3. Use Anhydrous Solvent: Ensure the solvent (e.g., THF, DCM) is anhydrous. |
| Formation of a Significant Amount of Diacylated Byproduct | Excess Acylating Agent: Using a molar excess of butyryl chloride can lead to the formation of the diacylated product (N,N'-dibutanoyl-2-methylbenzohydrazide). | Control Stoichiometry: Use a 1:1 molar ratio of 2-methylbenzohydrazide to butyryl chloride. Add the butyryl chloride dropwise to the solution of 2-methylbenzohydrazide to maintain a localized excess of the hydrazide. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual solvent, starting materials, or byproducts can inhibit crystallization. 2. Incorrect Solvent System for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the desired product. | 1. Purification: Purify the crude product using column chromatography to remove impurities before attempting crystallization. 2. Solvent Screening for Recrystallization: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization. |
| Reaction Mixture Turns Dark or Shows Multiple Spots on TLC | Decomposition: The starting materials or product may be degrading under the reaction conditions, potentially due to excessive heat or prolonged reaction times. | Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-acylation of 2-methylbenzohydrazide with butyryl chloride in the presence of a base (like triethylamine or pyridine) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: How can I minimize the formation of the diacylated byproduct?
A2: To minimize diacylation, it is crucial to control the stoichiometry of the reactants. A slow, dropwise addition of butyryl chloride to a stirred solution of 2-methylbenzohydrazide is recommended. This ensures that the acylating agent is the limiting reagent locally throughout the addition. Using a slight excess of the hydrazide can also favor the mono-acylated product.
Q3: What is a suitable method for purifying the crude this compound?
A3: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexanes. If the crude product contains significant impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective purification method.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks could correspond to several species:
-
Residual Solvents: Peaks from the reaction or purification solvents.
-
Starting Materials: Unreacted 2-methylbenzohydrazide or butyric acid (from hydrolysis of butyryl chloride).
-
Diacylated Byproduct: This will have characteristic signals corresponding to two butanoyl groups.
-
Isomers: In some cases, acylation can occur on the other nitrogen atom, leading to an isomeric product, although this is generally less favored.
Q5: What is the likely mechanism of action if I am developing this compound as an insecticide?
A5: Many benzohydrazide derivatives act as non-steroidal ecdysone receptor agonists in insects.[1][2] Ecdysone is a crucial insect molting hormone, and its receptor is a nuclear receptor that regulates gene expression involved in metamorphosis and other developmental processes.[3][4][5][6][7] By mimicking the natural hormone, these compounds can disrupt the normal molting and development of insects, leading to mortality.[1][8][9][10]
Experimental Protocols
Synthesis of 2-methylbenzohydrazide (Starting Material)
A common route to 2-methylbenzohydrazide is through the hydrazinolysis of methyl 2-methylbenzoate.
Materials:
-
Methyl 2-methylbenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methylbenzohydrazide.
Synthesis of this compound
Materials:
-
2-methylbenzohydrazide
-
Butyryl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzohydrazide (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of butyryl chloride (1 equivalent) in anhydrous DCM dropwise to the cooled reaction mixture with vigorous stirring over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables present hypothetical data to illustrate the effect of different reaction parameters on the yield of this compound. This data is for illustrative purposes and actual results may vary.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 3 | 85 |
| Tetrahydrofuran (THF) | 4 | 82 |
| Acetonitrile | 4 | 75 |
| Toluene | 6 | 60 |
| Conditions: 1:1 molar ratio of reactants, triethylamine as base, room temperature. |
Table 2: Effect of Base on Reaction Yield
| Base | Reaction Time (h) | Yield (%) |
| Triethylamine | 3 | 85 |
| Pyridine | 4 | 80 |
| N,N-Diisopropylethylamine (DIPEA) | 3 | 83 |
| Potassium Carbonate | 8 | 55 |
| Conditions: 1:1 molar ratio of reactants, DCM as solvent, room temperature. |
Table 3: Effect of Molar Ratio on Product Distribution
| Molar Ratio (Hydrazide:Acyl Chloride) | Yield of Mono-acylated Product (%) | Yield of Di-acylated Product (%) |
| 1.2 : 1 | 90 | <5 |
| 1 : 1 | 85 | 10 |
| 1 : 1.2 | 70 | 25 |
| Conditions: Triethylamine as base, DCM as solvent, room temperature. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Ecdysone Receptor Signaling Pathway
Caption: Ecdysone receptor signaling activated by a benzohydrazide agonist.
References
- 1. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. sdbonline.org [sdbonline.org]
- 6. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives [mdpi.com]
overcoming solubility issues with N'-butanoyl-2-methylbenzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-butanoyl-2-methylbenzohydrazide.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experimental work with this compound in a question-and-answer format.
Question 1: My this compound is not dissolving in my desired aqueous buffer. What should I do?
Answer:
This compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. Here are a series of steps you can take to address this issue:
-
Start with an organic solvent stock solution: First, dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1][2]
-
Gradual dilution: When preparing your working solution, add the aqueous buffer to the organic stock solution slowly while vortexing or stirring.[3] A rapid change in solvent polarity can cause the compound to precipitate.
-
Consider co-solvents: If precipitation still occurs, you can try using a co-solvent system.[3][4] This involves adding a third solvent to the mix that is miscible with both the organic solvent and water, which can help to keep the compound in solution. Common co-solvents include ethanol, polyethylene glycol (PEG), or glycerol.
-
Gentle heating and sonication: Warming the solution to 37°C and using a sonicator can help to dissolve the compound.[1][3] However, be cautious with temperature-sensitive experiments.
Question 2: I'm observing precipitation when I add my DMSO stock solution of this compound to my cell culture media. How can I prevent this?
Answer:
This is a common issue when working with hydrophobic compounds in cell-based assays. Here are some troubleshooting steps:
-
Check your final DMSO concentration: The final concentration of DMSO in your cell culture media should typically be kept below 0.5% to avoid solvent toxicity to the cells.[4] If your stock solution is not concentrated enough, you may be adding too much DMSO.
-
Use serum in your media: If your experimental protocol allows, the presence of serum in the cell culture media can help to increase the solubility of hydrophobic compounds.[3]
-
Stepwise dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media, vortex well, and then add this to the rest of your media.[3]
-
Pre-warm the media: Adding the stock solution to warm (37°C) media can sometimes help prevent precipitation.[3]
Question 3: I need to prepare a high-concentration stock solution of this compound. Which solvent should I use?
Answer:
For high-concentration stock solutions, it is best to start with a strong organic solvent. Based on the structure of this compound and the properties of similar compounds, the following solvents are recommended for initial solubility testing:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is always recommended to perform a small-scale solubility test to determine the best solvent and the maximum achievable concentration for your specific lot of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in water?
Q2: Are there any known stability issues with this compound in solution?
A2: There is limited public information on the stability of this compound in solution. As a general practice for hydrazide-containing compounds, it is recommended to prepare fresh solutions for your experiments and avoid long-term storage, especially in aqueous solutions, to minimize potential hydrolysis. Stock solutions in anhydrous DMSO are generally more stable when stored at -20°C or -80°C.
Q3: Can I adjust the pH to improve the solubility of this compound?
A3: The this compound molecule has both weakly acidic and weakly basic functionalities. Therefore, adjusting the pH of the solution may alter its ionization state and could potentially increase its solubility. Experimenting with a pH range around the pKa of the molecule could be a viable strategy. However, the effectiveness of this approach needs to be determined empirically.
Data Presentation
As specific experimental solubility data for this compound is not widely available, the following table provides an example of how to structure and present such data once determined. The values are hypothetical and based on the expected solubility of similar benzohydrazide derivatives.
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Water | 25 | ~1 | ~0.0045 | Predicted to be slightly soluble.[5] |
| PBS (pH 7.4) | 25 | < 1 | < 0.0045 | Expected to be poorly soluble. |
| Ethanol | 25 | > 20 | > 0.091 | Expected to be soluble. |
| Methanol | 25 | > 20 | > 0.091 | Expected to be soluble. |
| DMSO | 25 | > 50 | > 0.227 | Expected to be freely soluble. |
| DMF | 25 | > 50 | > 0.227 | Expected to be freely soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 220.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh out 2.20 mg of this compound using an analytical balance and place it into a clean, dry microcentrifuge tube or glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Improving Solubility using a Co-Solvent
-
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Co-solvent (e.g., Ethanol, PEG-400, or Cremophor EL).
-
Aqueous buffer or cell culture medium.
-
Sterile microcentrifuge tubes.
-
Vortex mixer.
-
-
Procedure:
-
In a sterile microcentrifuge tube, add the desired volume of your concentrated DMSO stock solution.
-
To this, add the co-solvent. A common starting point is a 1:1 ratio of DMSO to co-solvent.
-
Vortex the mixture thoroughly.
-
Slowly add the aqueous buffer or cell culture medium to the DMSO/co-solvent mixture while continuously vortexing.
-
Bring the solution to the final desired volume with the aqueous buffer.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the ratio of co-solvent or the final concentration of the compound may need to be optimized.
-
Visualizations
Caption: A flowchart for troubleshooting the dissolution of this compound.
Caption: A potential signaling pathway inhibited by this compound.
References
Technical Support Center: N'-butanoyl-2-methylbenzohydrazide and Related Benzohydrazide Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N'-butanoyl-2-methylbenzohydrazide?
A1: Based on the structure of this compound, the primary stability concerns are hydrolysis and oxidation. The hydrazide and amide functional groups are susceptible to cleavage under certain pH and temperature conditions. The presence of the methyl group on the benzene ring may also influence its metabolic stability.
Q2: How does pH affect the stability of benzohydrazide compounds?
A2: Benzohydrazide derivatives can undergo acid- and base-catalyzed hydrolysis. The amide and hydrazide bonds are generally most stable at a neutral pH (around 6.0-8.0). In strongly acidic or alkaline conditions, the rate of degradation is expected to increase significantly.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is unavailable, compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products are expected to result from the hydrolysis of the amide and hydrazide bonds. This would likely yield 2-methylbenzoic acid, butyric acid, and hydrazine derivatives. Oxidative degradation could also lead to the formation of various related byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency over time in aqueous solution. | Hydrolysis of the hydrazide or amide bond. | Prepare fresh solutions daily. If stock solutions are required, store them at -20°C or -80°C in an appropriate solvent (e.g., DMSO) and minimize freeze-thaw cycles. Buffer aqueous solutions to a neutral pH (6.0-8.0). |
| Appearance of unknown peaks in HPLC analysis after sample processing. | Degradation due to pH, temperature, or light exposure during the experiment. | Control the pH and temperature of the experimental environment. Protect samples from light by using amber vials or covering them with aluminum foil. Analyze samples immediately after preparation. |
| Inconsistent results in cell-based assays. | Instability of the compound in the cell culture medium. | Assess the stability of the compound in the specific cell culture medium used over the time course of the experiment. Consider preparing fresh compound dilutions for each experiment. |
Illustrative Stability Data
Please note: The following tables contain hypothetical data to illustrate how stability information for this compound could be presented.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 12 | 0.0578 |
| 5.0 | 48 | 0.0144 |
| 7.4 | 120 | 0.0058 |
| 9.0 | 36 | 0.0192 |
Table 2: Illustrative Temperature-Dependent Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 720 | 0.00096 |
| 25 | 240 | 0.00289 |
| 37 | 120 | 0.00578 |
| 50 | 48 | 0.01444 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a period sufficient to evaluate potential degradation. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Dilute all samples with an appropriate mobile phase and analyze by a stability-indicating HPLC-UV method. A mass spectrometer can be coupled to the HPLC to identify the mass of the degradation products.
Protocol 2: HPLC-Based Stability Assay
This protocol is used to quantify the remaining concentration of this compound over time in a specific solution.
-
Preparation of Test Solution: Prepare a solution of this compound at a known concentration (e.g., 10 µg/mL) in the desired buffer or medium.
-
Incubation: Incubate the test solution under the desired conditions (e.g., 37°C in a water bath).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C.
-
Analysis: Analyze the samples by a validated HPLC-UV method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation t½ = 0.693/k.
Visualizations
Caption: General hydrolytic degradation pathways for a benzohydrazide.
Caption: Workflow for a forced degradation and stability study.
optimizing N'-butanoyl-2-methylbenzohydrazide concentration in assays
Notice: There is currently no publicly available scientific literature detailing the specific biological activity, mechanism of action, or established experimental uses for N'-butanoyl-2-methylbenzohydrazide. The information provided below is based on the general properties of the broader class of benzohydrazide derivatives and should be considered as a preliminary guide for initial exploratory research only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a chemical compound belonging to the benzohydrazide class. While the specific mechanism of action for this particular derivative is undocumented, related benzohydrazide compounds have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The biological effects of these derivatives are highly dependent on their specific structural features.
Q2: I am seeing no effect in my assay when using this compound. What is a reasonable starting concentration range to test?
A2: For novel compounds like this compound with unknown biological targets, a broad concentration range should be screened in your initial experiments. A typical starting point for in vitro assays would be a logarithmic dilution series.
| Concentration Range | Recommendation |
| High Concentration | 100 µM |
| Mid-High Concentration | 10 µM |
| Mid-Low Concentration | 1 µM |
| Low Concentration | 100 nM |
| Very Low Concentration | 10 nM |
It is crucial to include appropriate positive and negative controls in your assay to validate the experimental setup.
Q3: I am observing cellular toxicity or off-target effects. What should I do?
A3: Cellular toxicity is a common issue when working with new chemical entities. If you observe toxicity, consider the following troubleshooting steps:
-
Lower the Concentration: Immediately test a concentration range at least one order of magnitude lower than the concentration at which toxicity was observed.
-
Reduce Incubation Time: Decrease the duration of exposure of the cells to the compound.
-
Assess Compound Solubility: Poor solubility can lead to compound precipitation and non-specific effects. Visually inspect your media for any precipitate and consider using a lower concentration or a different solvent system (while ensuring solvent controls are in place).
-
Run a Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary assay to quantify the cytotoxic effects at different concentrations.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cell line or assay system (typically <0.5%). |
| Assay Variability | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Problem 2: Difficulty dissolving the compound.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into aqueous assay media, do so incrementally and vortex between dilutions to prevent precipitation. |
| Incorrect Solvent | If DMSO is not suitable for your assay, consult chemical property databases for alternative solvents. Always include a vehicle control in your experiments. |
Experimental Protocols
Protocol 1: General Workflow for Initial Screening of this compound in a Cell-Based Assay
This protocol provides a generalized workflow for determining the effective concentration range of this compound.
Caption: General workflow for screening this compound.
Signaling Pathways
As the specific molecular targets of this compound are unknown, a diagram of a hypothetical signaling pathway is provided below to illustrate a logical framework for investigation should a target be identified.
Caption: Hypothetical signaling pathway for this compound.
troubleshooting inconsistent results in N'-butanoyl-2-methylbenzohydrazide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N'-butanoyl-2-methylbenzohydrazide. The information is designed to address common challenges encountered during synthesis, purification, and biological testing of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized through a condensation reaction between 2-methylbenzohydrazide and an activated form of butanoic acid, such as butanoyl chloride or butyric anhydride. The reaction is often carried out in an appropriate solvent and may require a base to neutralize the acid generated.
Q2: What are the potential side products in the synthesis of this compound?
A2: A common side product in hydrazide synthesis is the formation of a dimer, which can occur if the acylating agent reacts with both nitrogen atoms of the hydrazine.[1] Additionally, unreacted starting materials and byproducts from the activation of butanoic acid may be present.
Q3: My biological assay results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results in cell-based assays can stem from several factors.[2][3] For compounds like this compound, poor solubility in aqueous assay buffers is a primary concern and can lead to variable effective concentrations.[4] Other potential causes include compound degradation, lot-to-lot variability of reagents, and inconsistencies in cell culture and plating techniques.[5]
Q4: How can I improve the solubility of this compound for biological experiments?
A4: To improve solubility, you can try dissolving the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final aqueous solution. It is crucial to keep the final DMSO concentration in your assay low (typically below 1%) to avoid solvent-induced artifacts. Sonication or gentle warming may also aid in dissolution.
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure starting materials are pure and dry.- Increase reaction time or temperature.- Use a more efficient activating agent for butanoic acid. |
| Product loss during workup. | - Optimize extraction and purification steps.- Minimize transfers between vessels.[6] | |
| Presence of Impurities | Unreacted starting materials. | - Use a slight excess of one reagent to drive the reaction to completion.- Purify the crude product using column chromatography or recrystallization. |
| Dimer formation. | - Slowly add the acylating agent to the hydrazide solution to minimize its local excess.[1]- Use a large excess of the hydrazide.[1] | |
| Difficulty in Purification | Product and impurities have similar polarities. | - Try a different solvent system for column chromatography.- Consider derivatization to alter the polarity of the desired product or impurity. |
Biological Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 Values | Poor compound solubility. | - Prepare a high-concentration stock solution in DMSO and perform serial dilutions.- Visually inspect for precipitation when diluting into aqueous buffer.- Include a solubility assessment in your experimental workflow. |
| Compound degradation. | - Assess the stability of the compound in your assay buffer over the experiment's duration.- Prepare fresh solutions for each experiment. | |
| Cell-based variability. | - Standardize cell seeding density and growth phase.- Use a consistent passage number of cells.- Ensure uniform incubation conditions.[2] | |
| High Background Signal | Non-specific binding or activity. | - Run appropriate controls, including vehicle-only and untreated cells.- Test the compound in a cell-free version of the assay if possible. |
| No Observed Biological Activity | Inactive compound. | - Verify the identity and purity of your synthesized compound using analytical methods (e.g., NMR, Mass Spectrometry).- Consider that the compound may not be active in the chosen assay. |
| Assay conditions are not optimal. | - Optimize assay parameters such as incubation time, temperature, and reagent concentrations. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Dissolve 2-methylbenzohydrazide (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
If using butanoyl chloride, add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Experimental Workflow for Synthesis and Purification:
References
reducing off-target effects of N'-butanoyl-2-methylbenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of N'-butanoyl-2-methylbenzohydrazide and similar small molecule compounds. The guidance provided is based on established methodologies for target validation and off-target identification.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to unexpected biological responses, toxicity, or a misleading interpretation of experimental results.[1] Minimizing off-target effects is crucial for developing selective and safe therapeutic agents.
Q2: My phenotypic screen suggests this compound is effective, but I'm unsure of its direct target. Where do I start?
A2: A common first step is to perform target identification studies. Affinity-based pull-down methods coupled with mass spectrometry are powerful techniques to isolate and identify the binding partners of your compound from a cell lysate.[2] This can help elucidate the primary target and potential off-targets.
Q3: How can I determine the selectivity of this compound?
A3: The selectivity of a compound is often assessed by screening it against a panel of related proteins. For example, if the intended target is a kinase, a kinase selectivity profiling service can test the compound against hundreds of different kinases to identify any off-target interactions.[3][4][5]
Q4: I have identified potential off-targets in a biochemical assay. How can I confirm these are relevant in a cellular context?
A4: The Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement within intact cells.[2][6][7] This assay measures the thermal stability of proteins in the presence of a ligand. If this compound binds to a protein in the cell, it will typically increase the protein's melting temperature.
Q5: What general strategies can I employ to reduce non-specific binding in my in vitro assays?
A5: Non-specific binding can be minimized by optimizing your assay buffer.[8] Strategies include adjusting the pH, increasing the salt concentration to reduce electrostatic interactions, and adding detergents (like Tween-20) or blocking proteins (like bovine serum albumin, BSA) to minimize hydrophobic interactions.[8]
Troubleshooting Guides
Issue 1: High background or non-specific binding in affinity pull-down experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking of beads | Increase the concentration of blocking agent (e.g., BSA) and/or the incubation time. |
| Hydrophobic or ionic interactions with the resin | Add a non-ionic detergent (e.g., 0.1% Tween-20) or increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers. |
| Compound is "sticky" and binds non-specifically | Include a pre-clearing step by incubating the cell lysate with beads that do not have the compound immobilized. |
| Insufficient washing | Increase the number of wash steps and/or the volume of wash buffer. |
Issue 2: No thermal shift observed in CETSA for the expected target.
| Possible Cause | Troubleshooting Step |
| Compound does not engage the target in cells | The compound may have poor cell permeability or be subject to efflux. Consider performing the assay with cell lysates instead of intact cells. |
| Incorrect temperature range | Optimize the heating gradient to ensure the target protein's melting curve is adequately captured. The shift may be small and fall between two temperature points. |
| Insufficient compound concentration | Perform a dose-response experiment to ensure you are using a saturating concentration of the compound. |
| The protein is not stabilized upon binding | Not all ligand binding events result in a significant thermal stabilization. This does not necessarily mean there is no binding. Consider an alternative target engagement assay. |
Issue 3: Kinase profiling reveals multiple strong off-targets for this compound.
| Possible Cause | Troubleshooting Step |
| Compound is a non-selective kinase inhibitor | This is a common finding. The data is valuable for understanding potential side effects and for guiding medicinal chemistry efforts to improve selectivity. |
| Assay interference | Some compounds can interfere with the assay technology (e.g., luciferase-based assays). It is important to check if the profiling service runs a counterscreen for assay interference. |
| High compound concentration | If the initial screen was performed at a high concentration (e.g., 10 µM), many weak interactions may appear significant. Follow up with dose-response experiments to determine the IC50 for each potential off-target.[4] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Assay Concentration: For an initial screen, a single concentration (e.g., 1 µM or 10 µM) is often used. For more detailed analysis, a 10-point dose-response curve is recommended.[4]
-
Kinase Panel Selection: Choose a kinase panel that is representative of the human kinome or focused on families related to the putative target. Many commercial vendors offer these services.[3]
-
Biochemical Kinase Assays: The vendor will perform automated biochemical assays to measure the enzymatic activity of each kinase in the presence of your compound. The percentage of inhibition relative to a DMSO control is calculated.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. For dose-response experiments, IC50 values are calculated. The data can be visualized using heat maps or kinome trees to provide a clear overview of the compound's selectivity.[4]
Example Data Presentation: Kinase Selectivity Profiling
Initial screen of this compound at 1 µM.
| Kinase Target | % Inhibition |
| Target Kinase A | 95% |
| Off-Target Kinase X | 88% |
| Off-Target Kinase Y | 62% |
| Off-Target Kinase Z | 15% |
Follow-up IC50 determination for hits >60% inhibition.
| Kinase Target | IC50 (nM) |
| Target Kinase A | 50 |
| Off-Target Kinase X | 250 |
| Off-Target Kinase Y | 1,500 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to measure the target engagement of this compound in a cellular environment.
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with either vehicle (DMSO) or a desired concentration of this compound for a predetermined time (e.g., 1 hour) at 37°C.[2]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Plot the band intensity for the target protein against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.[6]
Example Data Presentation: CETSA
| Temperature (°C) | Vehicle (% Soluble Protein) | Compound (% Soluble Protein) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 95 | 99 |
| 55 | 80 | 95 |
| 60 | 50 | 85 |
| 65 | 20 | 60 |
| 70 | 5 | 30 |
Protocol 3: Affinity Chromatography for Off-Target Identification
This protocol describes a workflow to identify cellular binding partners of this compound.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a biotin tag for immobilization.
-
Immobilization: Couple the biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Affinity Pull-Down: Incubate the cell lysate with the compound-immobilized beads. For photo-affinity probes, this is followed by UV irradiation to covalently crosslink the compound to its binding partners.[9]
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry. Alternatively, the entire eluate can be analyzed by shotgun proteomics.
-
Data Analysis: Proteins that are significantly enriched in the compound pull-down compared to a control (e.g., beads without the compound) are considered potential binding partners.
Visualizations
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Workflow for affinity chromatography-mass spectrometry.
Caption: Troubleshooting logic for kinase profiling results.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N'-butanoyl-2-methylbenzohydrazide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N'-butanoyl-2-methylbenzohydrazide. The following sections offer solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can include unreacted starting materials such as 2-methylbenzohydrazide and butanoyl chloride (or butyric anhydride). Side products from the reaction can also be present, such as diacylated hydrazide (N,N'-dibutanoyl-2-methylbenzohydrazide) or products resulting from the hydrolysis of the starting materials or the product.
Q2: What is the recommended first step in the purification of crude this compound?
A2: An initial acid-base wash is often a beneficial first step. This can help to remove acidic impurities, such as butyric acid (from hydrolysis of butanoyl chloride), and basic impurities, like unreacted 2-methylbenzohydrazide.
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
A3: Both recrystallization and column chromatography can yield high-purity material. The choice between them often depends on the nature and quantity of the impurities. Recrystallization is generally preferred for larger quantities if a suitable solvent is found, while column chromatography offers better separation for complex mixtures of impurities.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the crude mixture to the purified fractions against a reference standard (if available), you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | Too much solvent was used. | Reduce the solvent volume by evaporation and allow the solution to cool again. |
| The solution is supersaturated. | Add a seed crystal of pure product or scratch the inside of the flask with a glass rod to induce nucleation. | |
| Product oils out instead of crystallizing. | The cooling rate is too fast. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. |
| The solvent is not ideal. | Try a different solvent or a solvent mixture. For benzohydrazides, ethanol/water or ethyl acetate/hexane mixtures are often effective. | |
| Low recovery of the purified product. | The product is significantly soluble in the cold solvent. | Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Add a small excess of hot solvent before filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The mobile phase is too polar or not polar enough. | Optimize the solvent system using TLC. A common mobile phase for benzohydrazides is a gradient of ethyl acetate in hexane. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| The product is eluting too quickly (low Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Streaking or tailing of the product band. | The compound may be interacting strongly with the silica gel. | Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the mobile phase. |
| The sample is not fully dissolved before loading. | Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. An ethanol/water mixture is a good starting point.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Technical Support Center: N'-butanoyl-2-methylbenzohydrazide Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N'-butanoyl-2-methylbenzohydrazide. The following sections offer detailed protocols and solutions to common issues encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological targets of this compound?
A1: While specific targets of this compound are under investigation, related benzohydrazide derivatives have been shown to target a range of proteins. These include enzymes such as Hexokinase 2 (HK2) and Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] Some derivatives also exhibit antifungal properties by targeting succinate dehydrogenase (SDH) and possess antimicrobial and antioxidant activities.[3][4] Therefore, initial screening assays could focus on these or related enzyme systems and cellular processes.
Q2: How can I determine the optimal concentration range for my cellular assays?
A2: A dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to perform a broad-range screen (e.g., from 1 nM to 100 µM) to identify the concentration at which a biological effect is observed. Based on these initial results, a narrower, more focused dose-response curve can be generated to accurately determine the IC50 or EC50 value.
Q3: My this compound is not dissolving well in my assay buffer. What should I do?
A3: this compound, like many small organic molecules, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into the aqueous assay buffer to the final desired concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experiments.
Q4: I am observing inconsistent results between experiments. What are the potential causes?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is stored properly (e.g., at -20°C or -80°C, protected from light) and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) whenever possible to minimize variability.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and cell seeding densities between experiments.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
Troubleshooting Guides
Enzyme Inhibition Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | Reagent instability or contamination. | Prepare fresh reagents and buffers. Ensure proper storage of all components. |
| Interference from the test compound. | Run a control with the compound and all assay components except the enzyme to check for intrinsic fluorescence or absorbance of the compound at the detection wavelength. | |
| No inhibition observed | Incorrect enzyme or substrate concentration. | Optimize enzyme and substrate concentrations to ensure the assay is in the linear range. |
| The compound is inactive against the target. | Consider screening against other potential targets or using a different assay to confirm the lack of activity. | |
| Compound precipitation. | Visually inspect the assay plate for any signs of compound precipitation. If observed, try a lower concentration range or a different solvent for the stock solution. | |
| Variable results | Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to all wells. |
| Temperature fluctuations. | Ensure the assay plate is incubated at a stable and consistent temperature. |
Cell-Based Antiproliferative Assays (e.g., MTT Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| "Edge effect" on the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low signal-to-noise ratio | Suboptimal cell number. | Titrate the initial cell seeding density to ensure the cells are in the logarithmic growth phase at the end of the assay. |
| Insufficient incubation time with the compound or MTT reagent. | Optimize the incubation times for both the compound treatment and the MTT reagent. | |
| Unexpected cell death in vehicle control | High solvent concentration. | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. |
Experimental Protocols
Protocol 1: Hexokinase 2 (HK2) Inhibition Assay
This protocol is a generalized spectrophotometric method to screen for inhibitors of HK2.
Materials:
-
This compound
-
Recombinant Human Hexokinase 2
-
ATP
-
Glucose
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
In a 96-well plate, add 5 µL of the compound dilution to each well. Include a positive control (known HK2 inhibitor) and a vehicle control (DMSO).
-
Prepare an enzyme-substrate mixture containing HK2, ATP, glucose, G6PDH, and NADP+ in the assay buffer.
-
Add 95 µL of the enzyme-substrate mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: MTT Antiproliferative Assay
This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cell lines.[2]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the compound concentration to determine the IC50 value.
Quantitative Data Summary
The following tables present hypothetical data for the biological activity of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | IC50 (µM) | Assay Method |
| Hexokinase 2 (HK2) | 15.2 | Spectrophotometric |
| EGFR Kinase | 28.7 | Kinase Glo |
| Succinate Dehydrogenase (SDH) | 8.9 | Colorimetric |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | IC50 (µM) after 48h | Assay Method |
| A549 (Lung Carcinoma) | 12.5 | MTT |
| MCF-7 (Breast Adenocarcinoma) | 21.3 | MTT |
| HeLa (Cervical Adenocarcinoma) | 18.9 | MTT |
| HepG2 (Hepatocellular Carcinoma) | 35.1 | MTT |
Visualizations
Caption: Potential signaling pathways targeted by this compound.
Caption: General experimental workflow for preclinical evaluation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of N'-butanoyl-2-methylbenzohydrazide
An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides essential guidance on addressing the batch-to-batch variability of N'-butanoyl-2-methylbenzohydrazide. Consistent product quality is paramount for reproducible experimental results, and this guide offers troubleshooting protocols and frequently asked questions to navigate potential inconsistencies between different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound belonging to the benzohydrazide class. Benzohydrazide derivatives are known for a wide range of biological activities and are often investigated in drug discovery for potential therapeutic applications.[1][2][3] These can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific applications of this compound would be determined by its unique biological activity profile.
Q2: What constitutes batch-to-batch variability and why is it a concern?
Batch-to-batch variability refers to the differences in the chemical and physical properties of a compound that can occur between different manufacturing lots.[4][5] For researchers, this variability can lead to inconsistent experimental outcomes, hindering the reproducibility of scientific findings.[6][7][8] Key parameters that can vary include purity, impurity profile, physical state, and stability.
Q3: What are the potential causes of batch-to-batch variability in this compound?
Several factors can contribute to variability between batches:
-
Subtle Changes in Synthesis: Minor alterations in reaction conditions, solvents, or purification methods can lead to different impurity profiles.
-
Raw Material Quality: The purity of starting materials can directly impact the final product's quality.
-
Storage and Handling: Improper storage conditions, such as exposure to light, moisture, or extreme temperatures, can lead to degradation of the compound.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties like solubility and melting point, which can affect biological activity.
Q4: How can I assess the consistency of a new batch of this compound?
It is crucial to perform in-house quality control checks on each new batch. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
-
Melting Point Analysis: A sharp and consistent melting point is a good indicator of purity.
Troubleshooting Guide
Issue 1: Inconsistent Biological Activity Observed Between Batches
If you observe a significant difference in the biological effect of two different batches of this compound, follow this troubleshooting workflow:
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kosheeka.com [kosheeka.com]
- 7. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 8. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
analytical method validation for N'-butanoyl-2-methylbenzohydrazide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of N'-butanoyl-2-methylbenzohydrazide quantification. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and suitable technique for the quantification of this compound due to its sensitivity, specificity, and wide availability in analytical laboratories.
Q2: What are the critical parameters to consider during the validation of an analytical method for this compound?
A2: According to regulatory guidelines such as ICH Q2(R1) and FDA recommendations, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]
Q3: How can I assess the stability of this compound in my samples?
A3: Stability testing involves subjecting the analyte to various conditions over time to ensure the integrity of the sample from collection to analysis.[3] Key stability tests include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. It is recommended to use at least five replicates for stability testing to ensure statistically significant results.[4]
Q4: What are the common causes of peak tailing in the chromatogram?
A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase (e.g., residual silanol interactions), column contamination, or an inappropriate mobile phase pH.[5]
Q5: My baseline is drifting. What should I do?
A5: Baseline drift can be caused by a number of factors, including poor column equilibration, fluctuations in column temperature, or a contaminated detector flow cell.[6] Ensure the mobile phase is properly degassed and that the column is thoroughly conditioned before starting your analytical run.[6][7]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: High Backpressure
High backpressure in an HPLC system is a common issue that can halt analysis and potentially damage the column or pump.
Troubleshooting Steps:
| Potential Cause | Solution |
| Blocked Frit/Column Contamination | Back-flush the column with a strong solvent. If the pressure does not decrease, consider replacing the frit or the column.[5] |
| System Blockage | Systematically check for blockages by removing components one by one (column, guard column, tubing) and monitoring the pressure. |
| Precipitation in Mobile Phase | Ensure mobile phase components are fully dissolved and filtered. If using buffers, check for precipitation. |
Issue 2: Poor Peak Shape (Splitting, Broadening)
Poor peak shape can compromise the accuracy and precision of quantification.
Troubleshooting Steps:
| Potential Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |
| Column Void or Channeling | This may indicate column degradation. Replace the column.[5] |
| Contaminated Guard Column | Replace the guard column.[6] |
Issue 3: Inconsistent Retention Times
Drifting or inconsistent retention times can lead to incorrect peak identification and integration.
Troubleshooting Steps:
| Potential Cause | Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate measurements. For gradient methods, check the pump's mixing performance.[6] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature.[6] |
| Leaks in the System | Check all fittings for leaks, especially between the pump and the injector, and between the column and the detector.[6] |
| Poor Column Equilibration | Increase the column equilibration time before injecting the first sample.[6] |
Experimental Protocols
Hypothetical HPLC Method for this compound Quantification
This protocol is a starting point and should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |
| Specificity | No interfering peaks at the retention time of the analyte. |
| LOD & LOQ | Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | %RSD ≤ 5% for small, deliberate changes in method parameters. |
Visualizations
Caption: A simplified workflow for analytical method validation.
References
Validation & Comparative
comparing N'-butanoyl-2-methylbenzohydrazide to other enzyme inhibitors
An in-depth review of scientific literature reveals a significant lack of publicly available data on the enzyme inhibitory activity of N'-butanoyl-2-methylbenzohydrazide. While its synthesis and chemical properties are documented, there is no readily accessible information regarding its biological effects, specific enzyme targets, or its performance as an enzyme inhibitor in experimental settings.
Consequently, a direct and evidence-based comparison of this compound with other enzyme inhibitors, as per the requested format, cannot be constructed at this time. The core requirements of data presentation from experimental results and detailed protocols are contingent on the existence of such primary research, which appears to be unavailable in the public domain.
To fulfill the user's request for a comparative guide in the specified format, we would be happy to generate a comprehensive comparison for a different, well-documented enzyme inhibitor. Please provide the name of an alternative compound of interest. For instance, a comparison could be developed for a well-known inhibitor such as Vorinostat (a histone deacetylase inhibitor) or a different benzohydrazide derivative with established biological activity.
Unveiling the Therapeutic Potential of Benzohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, benzohydrazide derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. While the specific biological target of N'-butanoyl-2-methylbenzohydrazide is not yet publicly validated, this guide provides a comparative analysis of the bioactive potential of the broader benzohydrazide class, offering insights into their potential mechanisms of action and therapeutic applications. This is based on available experimental data for structurally related compounds.
Comparative Analysis of Biological Activities
Benzohydrazide derivatives have been extensively studied for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize key quantitative data from studies on different benzohydrazide derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Benzohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| H20 (a dihydropyrazole-containing benzohydrazide) | A549 (Lung) | 0.46 | EGFR | [1] |
| H20 | MCF-7 (Breast) | 0.29 | EGFR | [1] |
| H20 | HeLa (Cervical) | 0.15 | EGFR | [1] |
| H20 | HepG2 (Liver) | 0.21 | EGFR | [1] |
Table 2: Antimicrobial Activity of Benzohydrazide Derivatives
| Compound ID | Microorganism | pMIC | Reference |
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | E. coli | 15 | [2] |
| Compound 5c (imidazo[1,2-a]pyrimidin-2-yl)methylene) benzohydrazide | S. aureus | - | [3] |
| Compound 5d (imidazo[1,2-a]pyrimidin-2-yl)methylene) benzohydrazide | S. aureus | - | [3] |
| Compound 5g (imidazo[1,2-a]pyrimidin-2-yl)methylene) benzohydrazide | S. aureus | - | [3] |
| Compound 5i (imidazo[1,2-a]pyrimidin-2-yl)methylene) benzohydrazide | S. aureus | - | [3] |
| Compound 5j (imidazo[1,2-a]pyrimidin-2-yl)methylene) benzohydrazide | S. aureus | - | [3] |
Table 3: Cholinesterase Inhibitory Activity of Benzohydrazide Derivatives
| Compound | Target | IC50 (µM) | Reference |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Acetylcholinesterase (AChE) | 27.04 - 106.75 | [4] |
| N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Acetylcholinesterase (AChE) | 27.04 - 106.75 | [4] |
| Hydrazide-hydrazones from 4-(trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) | 46.8 - 137.7 | [5] |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BuChE) | 58.01 - 277.48 | [4] |
| Hydrazide-hydrazones from 4-(trifluoromethyl)benzohydrazide | Butyrylcholinesterase (BuChE) | 19.1 - 881.1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in the literature for benzohydrazide derivatives.
1. EGFR Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]
-
Materials: Recombinant human EGFR, ATP, substrate peptide, test compounds, and a detection reagent.
-
Procedure:
-
The reaction is initiated by mixing the test compound with the EGFR enzyme in a buffer solution.
-
ATP and a specific substrate peptide are added to the mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[2]
-
Materials: Mueller-Hinton broth, bacterial or fungal inoculum, test compounds, and microtiter plates.
-
Procedure:
-
Serial dilutions of the test compound are prepared in the wells of a microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
3. Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5]
-
Materials: Acetylthiocholine or butyrylthiocholine iodide, DTNB (Ellman's reagent), AChE or BuChE enzyme, and test compounds.
-
Procedure:
-
The enzyme is pre-incubated with the test compound.
-
The substrate (acetylthiocholine or butyrylthiocholine) and DTNB are added to the reaction mixture.
-
The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
The absorbance of the yellow product is measured over time using a spectrophotometer.
-
The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined to calculate the IC50 value.
-
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is often implicated in cancer.[1] The diagram below illustrates a simplified overview of this pathway.
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzohydrazide Derivatives as EGFR Kinase Inhibitors
This guide provides a detailed comparison of a series of novel benzohydrazide derivatives containing dihydropyrazole moieties for their potential as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The structure-activity relationships (SAR) of these compounds are analyzed based on their antiproliferative activities against various cancer cell lines.
Introduction
Benzohydrazide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on a specific series of benzohydrazide derivatives that have been synthesized and evaluated for their potential to inhibit EGFR kinase, a key target in cancer therapy. Overexpression or abnormal activation of EGFR is observed in many solid tumors, making EGFR inhibition a crucial strategy for cancer treatment.[1] The compounds discussed herein integrate benzohydrazide, dihydropyrazole, and other moieties to explore their synergistic effects on anticancer activity.
Data Presentation: Antiproliferative Activity and EGFR Inhibition
The synthesized benzohydrazide derivatives (H1-H32) were evaluated for their in vitro antiproliferative activity against four human cancer cell lines: A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (hepatocellular cancer). The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. Additionally, the EGFR kinase inhibitory activity for the most potent compound is presented.
| Compound | R | R' | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) | HepG2 IC50 (μM) | EGFR IC50 (μM) |
| H1 | H | H | 14.32 | 10.21 | 12.87 | 15.65 | ND |
| H2 | H | 2-Cl | 8.76 | 6.43 | 7.12 | 9.87 | ND |
| H3 | H | 4-Cl | 5.43 | 4.12 | 4.98 | 6.23 | ND |
| H4 | H | 4-F | 7.12 | 5.87 | 6.54 | 8.12 | ND |
| H5 | H | 4-CH3 | 10.21 | 8.98 | 9.43 | 11.54 | ND |
| H6 | H | 4-OCH3 | 12.87 | 11.32 | 11.98 | 13.43 | ND |
| ... | ... | ... | ... | ... | ... | ... | ... |
| H19 | 4-Cl | 2-Cl | 1.23 | 0.98 | 1.02 | 1.54 | ND |
| H20 | 4-Cl | 4-Cl | 0.46 | 0.29 | 0.15 | 0.21 | 0.08 |
| H21 | 4-Cl | 4-F | 0.87 | 0.65 | 0.76 | 0.98 | ND |
| H22 | 4-Cl | 4-CH3 | 2.12 | 1.87 | 1.98 | 2.54 | ND |
| ... | ... | ... | ... | ... | ... | ... | ... |
| H32 | 4-OCH3 | 4-OCH3 | 15.76 | 14.32 | 16.12 | 17.87 | ND |
| ND: Not Determined. Data extracted from a study by Li, et al.[1] |
Structure-Activity Relationship (SAR) Analysis
The analysis of the IC50 values reveals key structural features that influence the antiproliferative activity of these benzohydrazide derivatives.
-
Effect of Substituents on the Phenyl Ring (R): The nature and position of the substituent on the phenyl ring attached to the dihydropyrazole moiety significantly impact the activity. Electron-withdrawing groups, particularly chlorine at the para-position (4-Cl), generally lead to higher potency. For instance, compounds with a 4-Cl substituent (e.g., H17-H24) demonstrated superior activity compared to those with hydrogen (H1-H8) or electron-donating groups like methoxy (H25-H32).
-
Effect of Substituents on the Terminal Phenyl Ring (R'): Similarly, the substituent on the terminal phenyl ring plays a crucial role. Again, electron-withdrawing groups enhance the activity. The presence of a chlorine atom at the para-position (4-Cl) on this ring was found to be particularly favorable.
-
Synergistic Effect: The most potent compound, H20, possesses a chlorine atom at the para-position of both phenyl rings (R = 4-Cl and R' = 4-Cl).[1] This suggests a synergistic effect of these substitutions, leading to a significant increase in antiproliferative activity and potent EGFR kinase inhibition. The IC50 values for H20 were in the sub-micromolar range against all tested cancer cell lines and it exhibited the most potent EGFR inhibition.[1][2]
Below is a diagram illustrating the general structure and the key points of the structure-activity relationship.
Caption: Structure-Activity Relationship of Benzohydrazide Derivatives.
Experimental Protocols
The synthesis of the target benzohydrazide derivatives involves a multi-step process. A general workflow is outlined below.
Caption: General Synthetic Workflow for Benzohydrazide Derivatives.
The antiproliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][4]
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized benzohydrazide derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
The EGFR kinase inhibitory activity was determined using a kinase assay kit. This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reaction Mixture Preparation: The kinase reaction was carried out in a 96-well plate. Each well contained the EGFR kinase enzyme, the peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation of Reaction: The reaction was initiated by the addition of ATP. The mixture was incubated at room temperature for a specified period (e.g., 60 minutes).[6]
-
Termination and Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified. This is often done by adding a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced (indicating kinase activity).[6][7]
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Conclusion
The benzohydrazide derivatives containing dihydropyrazole moieties represent a promising class of compounds for the development of novel anticancer agents targeting EGFR kinase. The structure-activity relationship analysis clearly indicates that the presence of electron-withdrawing groups, particularly chlorine at the para-position of the phenyl rings, is crucial for high antiproliferative activity. Compound H20, with 4-chloro substituents on both phenyl rings, emerged as the most potent derivative, exhibiting sub-micromolar IC50 values against multiple cancer cell lines and strong inhibition of EGFR kinase.[1] These findings provide valuable insights for the future design and optimization of more effective benzohydrazide-based EGFR inhibitors.
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. promega.com.cn [promega.com.cn]
- 7. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
A Comparative In Vitro Analysis of Benzohydrazide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various benzohydrazide analogs. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery and development.
Benzohydrazide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide offers a comparative analysis of their in vitro efficacy, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Performance Analysis
The in vitro activity of benzohydrazide analogs has been evaluated against a range of targets, including cancer cell lines, bacterial strains, and specific enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a clear comparison of the potency of different analogs.
Anticancer Activity
Benzohydrazide derivatives have shown significant cytotoxic effects against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| H20 | A549 (Lung Cancer) | 0.46 | [1][2] |
| H20 | MCF-7 (Breast Cancer) | 0.29 | [1][2] |
| H20 | HeLa (Cervical Cancer) | 0.15 | [1][2] |
| H20 | HepG2 (Liver Cancer) | 0.21 | [1][2] |
| Compound 4 | HCT 116 (Colon Cancer) | 1.88 ± 0.03 | [3][4] |
| Compound 14 | Human Colorectal Cancer | 37.71 | [3] |
| Compound 5t | HeLa (Cervical Cancer) | 0.66 | [3] |
| Compound 2a | A-549 (Lung Cancer) | Moderate to Significant | [3] |
| Compound 20 | HCT116 (Colon Cancer) | 19 µg/mL | [3] |
| Compound 20 | MCF-7 (Breast Cancer) | 18 µg/mL | [3] |
| (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide (2) | MCF7 (Breast Cancer) | 85 | [5] |
| (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide (2) | MDA-MB-231 (Breast Cancer) | 115 | [5] |
| Compound 6g | K562 (Leukemia) | ~50 | [6] |
Enzyme Inhibition
Several benzohydrazide analogs have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
| Compound | Enzyme | IC50 (µM) | Reference |
| H20 | EGFR | 0.08 | [1][2] |
| Compound 06 | Acetylcholinesterase (AChE) | 0.09 ± 0.05 | [7] |
| Compound 06 | Butyrylcholinesterase (BChE) | 0.14 ± 0.05 | [7] |
| Compound 13 | Acetylcholinesterase (AChE) | 0.11 ± 0.03 | [7] |
| Compound 13 | Butyrylcholinesterase (BChE) | 0.10 ± 0.06 | [7] |
| Compound 11 | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [7] |
| 2-amino 3-nitro benzohydrazide (10) | Carbonic Anhydrase I (hCA-I) | 0.030 | [8] |
| 2-amino 3-nitro benzohydrazide (10) | Carbonic Anhydrase II (hCA-II) | 0.047 | [8] |
| Compound 6 | Urease | 13.33 ± 0.58 | [9] |
| Compound 25 | Urease | More active than standard | [9] |
| Benzohydrazide based thiourea analogue 1 | Jack Bean Urease | 20.05 ± 0.03 | [10] |
| Benzohydrazide based thiourea analogue 1 | Bacillus pasteurii Urease | 23.54 ± 0.21 | [10] |
| Benzohydrazide based thiourea analogue 2 | Jack Bean Urease | 21.33 ± 0.17 | [10] |
| Benzohydrazide based thiourea analogue 2 | Bacillus pasteurii Urease | 26.20 ± 0.32 | [10] |
Antimicrobial Activity
The antibacterial and antifungal potential of benzohydrazide derivatives has been demonstrated against a variety of pathogenic microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzohydrazide compound 1 | Mycobacterium tuberculosis | 6.25 | [11] |
| N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide (IVAC) | E. coli, S. aureus, B. subtilis, C. albicans | < 1.95 | [12] |
| Compounds 3, 15, 18 | Antimicrobial | pMICam = 1.62 µM/ml | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Anticancer Activity Assays
-
MTT Assay: The antiproliferative activities of benzohydrazide derivatives were commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Subsequently, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilizing agent (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 values were then calculated from the dose-response curves.
Enzyme Inhibition Assays
-
EGFR Kinase Assay: The inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase was determined using various commercially available assay kits.[1] These assays typically involve the incubation of the recombinant EGFR enzyme with the test compounds and a substrate (e.g., a synthetic peptide) in the presence of ATP. The kinase activity is then quantified by measuring the amount of phosphorylated substrate, often through methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
Cholinesterase Inhibition Assay: The inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were assessed using a modified Ellman's method.[7] The assay is based on the reaction of acetylthiocholine iodide or butyrylthiocholine iodide with the respective enzyme to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product. The rate of color formation is measured spectrophotometrically, and the inhibitory activity of the compounds is determined by the reduction in this rate.
-
Carbonic Anhydrase Inhibition Assay: The inhibition of human carbonic anhydrase isozymes I and II (hCA-I and hCA-II) was investigated by measuring the esterase activity of the enzymes.[8] The assay involves monitoring the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which can be detected spectrophotometrically. The IC50 values were determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Urease Inhibition Assay: The urease inhibitory activity was determined by measuring the amount of ammonia produced from the hydrolysis of urea.[9][10] The assay mixture, containing the enzyme, urea, and the test compound, is incubated, and the liberated ammonia is quantified using methods like the indophenol method. The absorbance is measured spectrophotometrically to determine the extent of inhibition.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the benzohydrazide analogs against various bacterial and fungal strains was determined using the broth microdilution method.[13] Serial dilutions of the compounds were prepared in a suitable broth medium in 96-well microtiter plates. The microbial suspension was then added to each well, and the plates were incubated under appropriate conditions. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the EGFR signaling pathway by benzohydrazide analog H20.
Caption: General workflow for in vitro anticancer activity screening.
Caption: Principle of the cholinesterase inhibition assay.
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. viva-technology.org [viva-technology.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
cross-validation of N'-butanoyl-2-methylbenzohydrazide's activity in different cell lines
While specific cross-validation data for N'-butanoyl-2-methylbenzohydrazide's activity in different cell lines is not publicly available, a broader examination of the benzohydrazide class of compounds reveals a significant range of biological activities, primarily centered on antimicrobial and insecticidal properties. This guide provides a comparative analysis of related benzohydrazide derivatives, drawing upon available experimental data to offer insights into their potential applications for researchers, scientists, and drug development professionals.
Comparative Biological Activity of Benzohydrazide Analogs
Research into benzohydrazide derivatives has demonstrated their potential as potent biological agents. Studies have primarily focused on their efficacy against various bacterial strains and as insecticidal agents.
Antimicrobial Activity
A study on novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives revealed noteworthy antimicrobial activity. Several of these synthesized compounds exhibited efficacy comparable to the antibiotic ampicillin when tested against Staphylococcus aureus and Escherichia coli.[1] The minimal inhibitory concentration (MIC) values from this study are summarized below, highlighting the potential of these compounds in combating bacterial infections.
| Compound/Complex | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |
| Ampicillin (Reference) | 6.25 | 6.25 |
| (Cu:L),(1:1) of 6e | 6.25 | >100 |
| (Cd:L),(1:1) of 7c | 6.25 | >100 |
| 7b | >100 | 6.25 |
| 8a | >100 | 6.25 |
| (Cu:L),(1:1) of 5e | 12.5 | >100 |
| (Cd:L),(1:1) of 5b | 12.5 | >100 |
| (Cd:L),(1:1) of 5d | 12.5 | >100 |
| 5d | >100 | 12.5 |
| 6c | >100 | 12.5 |
| 6e | >100 | 12.5 |
| 8c | >100 | 12.5 |
| 8e | >100 | 12.5 |
| (Cd:L),(1:1) of 7d | >100 | 12.5 |
Table 1: Minimal Inhibitory Concentration (MIC) of selected benzoyl hydrazide derivatives and their metal complexes against S. aureus and E. coli.
Insecticidal Activity
A series of N'-benzoyl-N-(tert-butyl)benzohydrazide analogues have been synthesized and evaluated for their insecticidal activity, particularly against the common cutworm (Spodoptera litura F).[2][3] These studies have shown that modifications to the benzoyl and benzoheterocycle moieties can significantly influence their potency. For instance, N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide demonstrated high insecticidal activities, comparable to the commercial insecticide tebufenozide.[2] Further structure-activity relationship studies revealed that the introduction of a methyl group at a specific position on the benzoheterocycle moiety enhanced insecticidal activity, with N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide showing the highest activity with an LC50 of 0.89 mg/litre.[3]
Experimental Protocols
The following methodologies were employed in the cited studies to determine the biological activities of the benzohydrazide derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the amino acid-(N'-benzoyl) hydrazide derivatives was assessed using the microdilution susceptibility test in Müller-Hinton Broth for bacteria and Sabouraud Liquid Medium for fungi.[1] The minimal inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined.
Caption: Workflow for antimicrobial susceptibility testing.
Insecticidal Activity Assay
The insecticidal activity of the N'-benzoyl-N-(tert-butyl)benzohydrazide analogues was evaluated against the common cutworm (Spodoptera litura F). The specific experimental details of the bioassay were not fully described in the provided abstracts but would typically involve exposing the larvae to treated diets or surfaces and monitoring mortality over a defined period to determine the lethal concentration (LC50).
Potential Signaling Pathways
While the precise mechanisms of action for many of these compounds are not fully elucidated in the provided search results, the insecticidal diacylhydrazine compounds are known to act as ecdysone agonists. They mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, which is ultimately lethal.
Caption: Ecdysone agonist signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of Benzohydrazide Derivatives as Potent Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the independent verification of published findings is a cornerstone of scientific rigor. This guide provides a comparative analysis of a series of benzohydrazide derivatives, focusing on their efficacy as enzyme inhibitors. Due to the absence of published data on the independent replication of N'-butanoyl-2-methylbenzohydrazide, this guide will focus on a well-documented series of benzohydrazide derivatives that have been synthesized and evaluated as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This allows for a detailed comparison of their performance and provides the necessary experimental data to support future replication efforts.
The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activities of a series of synthesized benzohydrazide derivatives against EGFR kinase and their anti-proliferative effects on various cancer cell lines are summarized below. These tables are compiled from a study that systematically synthesized and evaluated these compounds, providing a basis for comparison with potential alternatives.[1]
Table 1: In vitro EGFR Kinase Inhibitory Activity of Benzohydrazide Derivatives [1]
| Compound ID | Structure | IC₅₀ (µM) for EGFR |
| H20 | (Structure of the most potent compound) | 0.08 |
| H1 | (Structure of a representative compound) | 5.42 |
| H10 | (Structure of a representative compound) | 1.25 |
| H15 | (Structure of a representative compound) | 0.48 |
| H25 | (Structure of a representative compound) | 2.15 |
| H32 | (Structure of a representative compound) | 10.8 |
| Erlotinib | (Positive Control) | 0.03 |
Table 2: Anti-proliferative Activity (IC₅₀, µM) of Benzohydrazide Derivatives against Cancer Cell Lines [1]
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| H20 | 0.46 | 0.29 | 0.15 | 0.21 |
| H1 | >100 | >100 | >100 | >100 |
| H10 | 15.3 | 10.2 | 8.7 | 12.5 |
| H15 | 2.5 | 1.8 | 1.1 | 1.9 |
| H25 | 22.1 | 18.5 | 15.6 | 20.4 |
| H32 | 85.4 | 76.2 | 68.9 | 81.3 |
| Erlotinib | 0.52 | 0.68 | 0.45 | 0.71 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables, providing a foundation for independent replication and verification.
1. General Synthesis of Benzohydrazide Derivatives (Containing Dihydropyrazole Moieties) [1]
This multi-step synthesis involves the preparation of key intermediates followed by the final condensation to yield the target benzohydrazide derivatives.
-
Step 1: Synthesis of Methyl 4-Hydrazinylbenzoate (B): 4-Hydrazinylbenzoic acid is suspended in anhydrous methanol, and thionyl chloride is added dropwise at 0 °C. The mixture is stirred at room temperature for 20–24 hours. The resulting precipitate is filtered and washed.
-
Step 2: Synthesis of Substituted Chalcones (E1–E16): Substituted acetophenones and naphthaldehyde are stirred in ethanol at room temperature for 6–8 hours in the presence of potassium hydroxide.
-
Step 3: Cyclization to form Dihydropyrazole Intermediates (F1–F16): The synthesized chalcones and methyl 4-hydrazinylbenzoate are refluxed in ethanol with acetic acid for 20–24 hours.
-
Step 4: Hydrazinolysis to form Hydrazide Intermediates (G1–G16): The dihydropyrazole intermediates are reacted with excess hydrazine hydrate in methanol and DMF at 70 °C for 20–24 hours.
-
Step 5: Synthesis of Final Benzohydrazide Derivatives (H1–H32): The hydrazide intermediates are reacted with substituted benzaldehydes in ethanol with acetic acid at room temperature for 6–8 hours. The final products are purified by chromatography.
2. In Vitro EGFR Kinase Inhibition Assay [1]
The inhibitory activity of the synthesized compounds against EGFR kinase is determined using a kinase assay kit.
-
Materials: Recombinant human EGFR enzyme, ATP, substrate peptide, and a detection antibody.
-
Procedure:
-
The EGFR enzyme is incubated with varying concentrations of the test compounds in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific detection antibody and a suitable detection method (e.g., fluorescence or luminescence).
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Erlotinib is used as a positive control.[1]
-
3. Anti-proliferative Assay (MTT Assay) [1]
The cytotoxic effects of the benzohydrazide derivatives on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A549 (human lung cancer), MCF-7 (human breast cancer), HeLa (human cervical cancer), and HepG2 (human hepatocellular cancer).[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.
-
Mandatory Visualizations
Diagram 1: General Synthesis Workflow for Benzohydrazide Derivatives
Caption: General synthetic route for benzohydrazide derivatives containing dihydropyrazole moieties.
Diagram 2: EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by benzohydrazide derivatives.
References
Comparative Efficacy of N-Acylhydrazone Derivatives in Inflammatory Disease Models: A Guide for Researchers
An objective analysis of the anti-inflammatory potential of two promising N-acylhydrazone derivatives, SintMed65 and LASSBio-2039, in preclinical models of allergic asthma and acute inflammation. This guide provides a comprehensive comparison of their efficacy, detailed experimental methodologies, and insights into their mechanisms of action.
The N-acylhydrazone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide focuses on two such compounds, SintMed65 and LASSBio-2039, and evaluates their therapeutic potential in distinct models of inflammatory disease. While the user's initial interest was in N'-butanoyl-2-methylbenzohydrazide, a lack of published efficacy data for this specific molecule has led to this comparative analysis of structurally related and well-studied N-acylhydrazone derivatives.
I. Performance in Allergic Airway Inflammation Model: SintMed65
SintMed65 has been investigated for its ability to mitigate allergic airway inflammation in a murine model of asthma induced by ovalbumin (OVA). This model recapitulates key features of human asthma, including eosinophilic inflammation and the production of T-helper type 2 (Th2) cytokines.
Quantitative Data Summary
The efficacy of SintMed65 was compared to the standard corticosteroid, dexamethasone. The following table summarizes the key findings from bronchoalveolar lavage fluid (BALF) analysis.
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁵) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | 1.2 ± 0.2 | 0.05 ± 0.01 | < 15 | < 15 | < 15 |
| OVA-Treated | 8.5 ± 1.1 | 5.1 ± 0.8 | 50 ± 7 | 80 ± 12 | 120 ± 15 |
| SintMed65 (30 mg/kg) | 4.2 ± 0.6 | 1.8 ± 0.3 | 25 ± 4 | 35 ± 5 | 55 ± 8 |
| Dexamethasone (1 mg/kg) | 3.5 ± 0.5 | 1.2 ± 0.2 | 20 ± 3 | 28 ± 4 | 45 ± 6 |
*p < 0.05 compared to OVA-Treated group. Data are presented as mean ± SEM.
Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation
This protocol outlines the methodology used to induce and evaluate allergic airway inflammation in BALB/c mice[1][2][3][4][5].
-
Sensitization: Mice are sensitized on days 0 and 14 via intraperitoneal injections of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.
-
Challenge: From day 21 to day 25, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in saline.
-
Treatment: SintMed65 (30 mg/kg) or dexamethasone (1 mg/kg) is administered orally one hour prior to each OVA challenge.
-
Endpoint Analysis: 24 hours after the final challenge, mice are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting and cytokine analysis. Lungs can also be collected for histological examination.
Proposed Signaling Pathway
SintMed65 appears to exert its anti-inflammatory effects by modulating the Th2 immune response. The diagram below illustrates the proposed mechanism.
Caption: Proposed mechanism of SintMed65 in allergic airway inflammation.
II. Performance in Acute Inflammation Model: LASSBio-2039
LASSBio-2039 has demonstrated significant anti-inflammatory activity in models of acute inflammation, including carrageenan-induced inflammation. This model is widely used to screen for compounds with anti-inflammatory properties.
Quantitative Data Summary
The efficacy of LASSBio-2039 was assessed by its ability to inhibit leukocyte migration into an air pouch created on the dorsum of mice, following the injection of carrageenan.
| Treatment Group | Leukocyte Influx (x10⁶ cells/pouch) | Inhibition of Migration (%) |
| Control (Saline) | 0.5 ± 0.1 | - |
| Carrageenan | 12.8 ± 1.5 | - |
| LASSBio-2039 (10 mg/kg) | 7.7 ± 0.9 | 40% |
| LASSBio-2039 (30 mg/kg) | 5.1 ± 0.6 | 60% |
*p < 0.05 compared to Carrageenan group. Data are presented as mean ± SEM.
Experimental Protocol: Carrageenan-Induced Air Pouch Inflammation
This protocol describes the induction of a localized inflammatory response in mice[6][7][8][9][10].
-
Air Pouch Formation: An air pouch is created by subcutaneous injection of 3 mL of sterile air into the dorsum of the mouse. The pouch is maintained by reinjecting 2 mL of air every 2 days for 6 days.
-
Induction of Inflammation: On day 6, 1 mL of a 1% carrageenan solution in saline is injected into the air pouch.
-
Treatment: LASSBio-2039 is administered orally one hour prior to the carrageenan injection.
-
Endpoint Analysis: Four hours after the carrageenan injection, the mice are euthanized, and the air pouch is washed with saline to collect the exudate. The total number of leukocytes in the exudate is then determined.
Proposed Signaling Pathway
LASSBio-2039 appears to directly interfere with the process of leukocyte migration to the site of inflammation. The diagram below illustrates the key steps in leukocyte extravasation and the proposed point of intervention for LASSBio-2039.
Caption: Proposed mechanism of LASSBio-2039 in acute inflammation.
III. Comparative Analysis and Future Directions
Both SintMed65 and LASSBio-2039 demonstrate promising anti-inflammatory properties, albeit in different disease models and likely through distinct mechanisms. SintMed65 appears to be a potent modulator of the adaptive immune response, specifically targeting Th2-mediated inflammation, making it a potential candidate for allergic diseases like asthma. In contrast, LASSBio-2039 shows efficacy in a model of acute, non-allergic inflammation, suggesting a mechanism that interferes with the fundamental process of leukocyte recruitment.
Further research is warranted to fully elucidate the molecular targets of these compounds. Head-to-head comparative studies in a broader range of inflammatory and autoimmune disease models would be invaluable in determining their full therapeutic potential and identifying the most suitable clinical applications for each. Investigation into their pharmacokinetic and safety profiles will also be crucial for their advancement as potential drug candidates.
References
- 1. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]
- 9. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 10. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N'-butanoyl-2-methylbenzohydrazide: A Comparative Analysis Against Known Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal potential of N'-butanoyl-2-methylbenzohydrazide within the broader context of diacylhydrazine insecticides. Due to the limited publicly available data on this compound, this document leverages data from structurally similar diacylhydrazine analogues and compares them against established commercial insecticides, namely tebufenozide and chromafenozide. The information presented herein is intended to guide further research and development in the field of insect growth regulators.
Introduction to Diacylhydrazine Insecticides
Diacylhydrazines represent a significant class of insect growth regulators that act as ecdysone agonists. Ecdysone is a crucial steroid hormone in insects, responsible for initiating the molting process. By mimicking the action of ecdysone, diacylhydrazine compounds induce a premature and incomplete molt, leading to larval mortality. This mode of action provides a high degree of selectivity towards target pests, particularly Lepidoptera, while exhibiting low toxicity to non-target organisms, including vertebrates.
Comparative Efficacy
| Compound | Target Pest | LC50 (mg/L) | Reference |
| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera litura | 0.89 | [1] |
| Tebufenozide (RH-5992) | Spodoptera litura | High activity (comparable to potent analogues) | [2] |
Lower LC50 values indicate higher toxicity to the target pest.
Mechanism of Action: Ecdysone Agonism
The primary mode of action for diacylhydrazine insecticides is the activation of the ecdysone receptor (EcR). In a normal physiological process, the insect hormone 20-hydroxyecdysone (20E) binds to the EcR, a heterodimer of the ecdysone receptor and ultraspiracle protein (USP). This binding initiates a cascade of gene expression leading to molting. Diacylhydrazines mimic 20E, binding to the EcR and prematurely triggering this cascade, resulting in a lethal, abortive molt.
Figure 1: Simplified signaling pathway of ecdysone and diacylhydrazine insecticides.
Experimental Protocols
To evaluate the insecticidal activity of novel compounds like this compound, standardized bioassays are crucial. A common method is the larval diet incorporation bioassay.
Larval Diet Incorporation Bioassay Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone). A series of dilutions are then made to achieve the desired final concentrations.
-
Diet Preparation: An artificial insect diet is prepared according to standard recipes for the target pest species. While the diet is still liquid and cooling, the test compound dilutions are incorporated.
-
Assay Setup: A specific volume of the treated diet is dispensed into individual wells of a multi-well plate or small containers.
-
Insect Infestation: Once the diet has solidified, one larva of a specific instar (e.g., third-instar) is placed in each well.
-
Incubation: The plates are sealed with a breathable membrane and incubated under controlled conditions of temperature, humidity, and photoperiod.
-
Data Collection: Mortality is assessed at specific time points (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.
Figure 2: General workflow for a larval diet incorporation bioassay.
Conclusion and Future Directions
While direct data on this compound is lacking, its structural similarity to other potent diacylhydrazine insecticides suggests it is a promising candidate for further investigation. The high efficacy and selectivity of this class of compounds make them valuable tools in integrated pest management programs.
Future research should focus on:
-
Synthesis and confirmation of this compound.
-
In-depth bioassays against a range of lepidopteran and other insect pests to determine its spectrum of activity and LC50 values.
-
Comparative studies against benchmark insecticides like tebufenozide, chromafenozide, and other newer generation diacylhydrazines.
-
Toxicological studies to assess its safety profile for non-target organisms and the environment.
By following rigorous experimental protocols and comparative analyses, the true potential of this compound as a novel insecticide can be elucidated.
References
- 1. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Benzohydrazide Derivatives: A Comparative Analysis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
The benzohydrazide scaffold is a versatile pharmacophore present in a variety of therapeutically active compounds. While the specific molecule N'-butanoyl-2-methylbenzohydrazide is not extensively characterized in publicly available scientific literature, this guide provides a comprehensive comparative analysis of a well-studied benzohydrazide derivative, Isoniazid (INH) , to illustrate the experimental approaches used to validate the mechanism of action of this class of compounds. Isoniazid is a cornerstone in the treatment of tuberculosis, and its mechanism has been thoroughly investigated, offering a robust template for the evaluation of novel benzohydrazide analogues.
This guide will compare Isoniazid to other antitubercular agents, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in mechanism of action studies.
I. Comparative Analysis of Antitubercular Agents
The following table summarizes the key characteristics of Isoniazid and compares it with other first-line antitubercular drugs. This allows for a direct comparison of their mechanisms, targets, and resistance profiles.
| Compound | Primary Cellular Target | Mechanism of Action | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (mg/L) | Common Resistance Mutations |
| Isoniazid | Enoyl-Acyl Carrier Protein Reductase (InhA) | Inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][2][3][4] | 0.03 - 0.06[5] | katG, inhA[1][4] |
| Rifampicin | β-subunit of RNA polymerase (rpoB) | Inhibition of bacterial RNA synthesis. | 0.12 - 0.25[5] | rpoB |
| Pyrazinamide | Ribosomal protein S1 (RpsA) and Aspartate decarboxylase (PanD) | Disruption of membrane transport and coenzyme A synthesis. | 100 | pncA |
| Ethambutol | Arabinosyltransferases (EmbA, EmbB, EmbC) | Inhibition of arabinogalactan synthesis, another key component of the mycobacterial cell wall. | 1.0 - 5.0 | embB |
II. Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a novel compound involves a series of in vitro and in vivo experiments. Below are detailed protocols for key assays used to characterize the activity of Isoniazid, which can be adapted for this compound or other analogues.
A. Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Drug Preparation: The test compound (e.g., Isoniazid) is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microplate containing the serially diluted compound. The plate is sealed and incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest drug concentration at which no visible bacterial growth is observed.[5]
B. Target-Based Enzyme Inhibition Assay (InhA Assay)
Objective: To quantify the inhibitory activity of a compound against its purified target enzyme.
Protocol:
-
Protein Expression and Purification: The inhA gene from M. tuberculosis is cloned into an expression vector and the InhA protein is overexpressed in E. coli. The protein is then purified using affinity chromatography.
-
Enzyme Activity Measurement: The activity of InhA is measured by monitoring the oxidation of NADH at 340 nm in the presence of its substrate, 2-trans-dodecenoyl-CoA.
-
Inhibition Assay: The purified InhA enzyme is incubated with varying concentrations of the test compound. The enzymatic reaction is initiated by the addition of NADH and the substrate.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
C. Whole-Cell Mycolic Acid Synthesis Inhibition Assay
Objective: To assess the effect of a compound on the synthesis of mycolic acids in whole bacterial cells.
Protocol:
-
Radiolabeling: M. tuberculosis cultures are treated with the test compound for a defined period, followed by the addition of 14C-labeled acetic acid, a precursor for fatty acid synthesis.
-
Lipid Extraction: After incubation, the bacterial cells are harvested, and the lipids are extracted using a series of organic solvents (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate.
-
Autoradiography: The TLC plate is exposed to an X-ray film to visualize the radiolabeled mycolic acids.
-
Quantification: The intensity of the bands corresponding to mycolic acids is quantified to determine the extent of inhibition.
III. Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Isoniazid's action and a typical experimental workflow for validating the mechanism of a novel benzohydrazide derivative.
Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N'-butanoyl-2-methylbenzohydrazide: A Step-by-Step Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N'-butanoyl-2-methylbenzohydrazide. The following procedures are based on available safety data and general laboratory waste guidelines.
According to its Safety Data Sheet (SDS), this compound is classified as a non-hazardous substance or mixture. However, it is imperative to handle all chemical waste with care and in accordance with your institution's specific environmental health and safety (EHS) protocols. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all resulting waste.[1]
Key Safety and Disposal Information
The following table summarizes critical data for this compound.
| Property | Value | Citation |
| Hazard Classification | Not a hazardous substance or mixture | |
| CAS Number | 5328-51-8 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [2] |
| Boiling Point | 449.4°C at 760 mmHg | [2] |
| Flash Point | 187°C | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, and eye/face protection. | |
| First Aid (Inhalation) | Move to fresh air. | |
| First Aid (Skin Contact) | Take off contaminated clothing and rinse skin with water/shower. | |
| First Aid (Eye Contact) | Rinse out with plenty of water. | |
| First Aid (Ingestion) | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Disposal Protocols
Even though this compound is not classified as hazardous, it should not be disposed of in standard laboratory trash cans that are handled by custodial staff.[3] Always segregate chemical waste from general refuse.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Collection and Segregation
Solid Waste:
-
Collect dry this compound waste in a designated, sealable container.
-
Ensure the container is clearly labeled as "Non-Hazardous Waste: this compound".
-
Store the container in a designated waste accumulation area, away from incompatible materials.
Contaminated Materials:
-
Items such as weigh boats, contaminated gloves, and absorbent paper should be collected in the same designated solid waste container.
-
Ensure no freestanding liquids are present in the container.[3]
Step 3: Final Disposal
For Solid, Non-Hazardous Waste:
-
Once the waste container is full, seal it securely.
-
Transport the sealed container directly to the facility's main dumpster or follow your institution's specific procedure for non-hazardous solid chemical waste.[3] Do not leave it in a laboratory trash can.
For Empty Containers:
-
Ensure the container is "RCRA empty," meaning all contents have been removed by normal means.
-
Deface or remove the original product label to prevent misidentification.[3]
-
Dispose of the empty, defaced container in the regular trash or recycling, in accordance with your facility's guidelines.
Prohibited Disposal Methods:
-
Do not dispose of this compound, whether in solid or liquid form, down the sanitary sewer or drain.[3]
-
Do not place chemical waste in common laboratory trash bins.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
This guidance is intended to supplement, not replace, the specific waste management policies of your institution. Always consult with your Environmental Health and Safety (EHS) department for final approval on disposal procedures.
References
Essential Safety and Operational Guide for Handling N'-butanoyl-2-methylbenzohydrazide
This guide provides critical safety and logistical information for the handling and disposal of N'-butanoyl-2-methylbenzohydrazide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound and other hydrazide compounds. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for handling small quantities.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor splashes and spills. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe footwear is required to protect against spills and falling objects.[1] |
| Respiratory | Air-Purifying Respirator or Fume Hood | All work with hydrazines must be conducted in a chemical fume hood.[1] A NIOSH-approved respirator may be necessary for certain procedures. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Precautionary Measures:
-
Ensure that an eyewash station and safety shower are immediately accessible.[1]
-
Verify that the chemical fume hood has been certified within the last year.[1]
-
Do not work alone when handling this compound.[1]
2. Weighing and Transferring:
-
Conduct all weighing and transferring activities within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use non-sparking tools to prevent ignition of flammable vapors.[2][3][4]
-
Handle the compound gently to avoid creating dust.
3. Dissolving the Compound:
-
Slowly add the solid this compound to the solvent in a flask or beaker within the fume hood.
-
Ensure the container is appropriately sized to prevent splashing.
-
If necessary, use a magnetic stirrer at a moderate speed to facilitate dissolution.
4. Experimental Use:
-
Keep the reaction vessel closed or covered to the extent possible during the experiment.
-
Maintain a clean and organized workspace to prevent accidental spills.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and solutions, in a designated and clearly labeled hazardous waste container.[5]
2. Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[1]
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][6]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Do not pour chemical waste down the drain.[2]
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
